5-Fluoro-1-methyl-1H-indazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1-methylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPNGUIESXJDEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570382 | |
| Record name | 5-Fluoro-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171809-12-4 | |
| Record name | 5-Fluoro-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 171809-12-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-1-methyl-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1-methyl-1H-indazol-3-amine is a fluorinated derivative of the indazole scaffold, a prominent heterocyclic motif in medicinal chemistry. The indazole core is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to its incorporation into numerous clinically evaluated and marketed drugs. The introduction of a fluorine atom at the 5-position and a methyl group at the 1-position of the indazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of this compound.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are computed and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 171809-12-4, 1363382-44-8 | [1][2] |
| Molecular Formula | C₈H₈FN₃ | [1] |
| Molecular Weight | 165.17 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 325.2 °C at 760 mmHg | |
| Flash Point | 150.5 °C | |
| InChI | 1S/C8H8FN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
| InChI Key | XCPNGUIESXJDEW-UHFFFAOYSA-N | |
| SMILES | Cn1nc(N)c2cc(F)ccc12 |
Synthesis
A plausible synthetic workflow is outlined below.
Experimental Considerations:
-
Cyclization: The initial reaction of a substituted 2-fluorobenzonitrile with hydrazine is a key step in forming the indazole ring system. This reaction is often carried out at elevated temperatures in a suitable solvent.
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N-Methylation: The introduction of the methyl group at the N1 position can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. The regioselectivity of this step (N1 vs. N2 methylation) can be influenced by the reaction conditions.
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Functional Group Interconversion: In the proposed workflow, the synthesis starts with a nitro-substituted precursor, which is then reduced to the final amine. This strategy is common in the synthesis of aromatic amines.
Spectral Data
Detailed experimental spectral data (NMR, MS) for this compound are not widely published. However, based on the known structure, the following characteristic signals would be expected:
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¹H NMR: Signals corresponding to the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet for the amine protons. The coupling patterns of the aromatic protons would be influenced by the fluorine substituent.
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¹³C NMR: Resonances for the eight carbon atoms, with the carbon atom attached to the fluorine exhibiting a characteristic large one-bond C-F coupling constant.
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Mass Spectrometry: The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (165.17).
Biological Activity and Drug Development Potential
The indazole scaffold is a cornerstone in the development of kinase inhibitors. The 3-aminoindazole moiety, in particular, has been identified as an effective "hinge-binding" fragment, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction is a critical feature for achieving potent and selective kinase inhibition.
While specific biological data for this compound is limited in publicly accessible literature, its structural similarity to known kinase inhibitors suggests its potential as a valuable building block or lead compound in drug discovery programs targeting kinases. The fluorine atom at the 5-position can enhance binding affinity through favorable interactions with the target protein and can also improve metabolic stability by blocking potential sites of metabolism. The N-methyl group can influence solubility and cell permeability.
Derivatives of 5-fluoro-indazole have shown inhibitory activity against various kinases, including RIP2 kinase, which is involved in inflammatory diseases. Furthermore, the broader class of fluorinated indazoles has been investigated for a wide range of therapeutic applications, including their use as inhibitors of Rho kinase (ROCK1) and p38 kinase.[3]
The general workflow for screening such a compound in a drug discovery context is illustrated below.
Safety Information
Based on the information provided by chemical suppliers, this compound should be handled with care. The following safety information has been reported:
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GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statement: H302 (Harmful if swallowed)
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Hazard Classification: Acute Toxicity, Oral (Category 4)
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors. While a comprehensive public dataset of its experimental properties is not yet available, its structural features suggest it is a promising scaffold for further investigation. This technical guide has summarized the currently available information on its chemical and physical properties, provided a plausible synthetic strategy, and highlighted its potential biological significance. Further research is warranted to fully elucidate the experimental properties and therapeutic potential of this compound.
References
An In-Depth Technical Guide to 5-Fluoro-1-methyl-1H-indazol-3-amine: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-1-methyl-1H-indazol-3-amine is a fluorinated heterocyclic compound belonging to the indazole class, which is of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key component in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure of this compound and explores plausible synthetic pathways based on established indazole synthesis methodologies. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide outlines a generalized synthetic approach, providing a framework for its laboratory preparation.
Chemical Structure and Properties
This compound is characterized by a bicyclic indazole core. The structure features a fluorine atom at the 5-position of the indazole ring, a methyl group attached to one of the nitrogen atoms (N1), and an amine group at the 3-position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 171809-12-4 |
| Molecular Formula | C₈H₈FN₃ |
| Molecular Weight | 165.17 g/mol |
| Appearance | (Predicted) White to off-white solid |
| Solubility | (Predicted) Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide |
Proposed Synthesis Pathway
A plausible synthetic workflow is outlined below:
Figure 1: Proposed two-step synthesis of this compound.
Generalized Experimental Protocols
The following are generalized experimental protocols for the proposed synthetic steps. These should be adapted and optimized based on laboratory findings.
Step 1: Synthesis of 5-Fluoro-1H-indazol-3-amine from 2,4-Difluorobenzonitrile
This step is based on the common synthesis of 3-aminoindazoles from 2-fluorobenzonitriles.
Reaction: 2,4-Difluorobenzonitrile reacts with hydrazine hydrate in a suitable solvent under elevated temperature to yield 5-Fluoro-1H-indazol-3-amine. The fluorine atom at the 2-position is displaced by the hydrazine, which then undergoes intramolecular cyclization with the nitrile group.
Experimental Protocol:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluorobenzonitrile in a high-boiling point solvent such as n-butanol or ethylene glycol.
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Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.
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Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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The product may precipitate upon cooling. If so, collect the solid by filtration. If not, pour the mixture into water to induce precipitation.
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Wash the crude product with water and a non-polar solvent like hexane to remove impurities.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Fluoro-1H-indazol-3-amine.
Step 2: Synthesis of this compound via N-Methylation
This step involves the selective methylation of the N1 position of the indazole ring.
Reaction: 5-Fluoro-1H-indazol-3-amine is reacted with a methylating agent in the presence of a base.
Experimental Protocol:
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Suspend 5-Fluoro-1H-indazol-3-amine in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a reaction flask.
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Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the suspension and stir for a short period (e.g., 15-30 minutes) at room temperature to deprotonate the indazole nitrogen.
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Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the mixture.
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Stir the reaction at room temperature for several hours (e.g., 2-12 hours), monitoring by TLC.
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Upon completion, quench the reaction by adding water.
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Extract the product into an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
As specific experimental data for the synthesis of this compound is not available, the following table presents expected data based on syntheses of analogous compounds.
Table 2: Predicted Quantitative Data for the Synthesis of this compound
| Step | Reaction | Starting Material | Product | Predicted Yield (%) | Predicted Purity (%) | Analytical Technique |
| 1 | Indazole Formation | 2,4-Difluorobenzonitrile | 5-Fluoro-1H-indazol-3-amine | 70-85 | >95 (after recrystallization) | ¹H NMR, ¹³C NMR, LC-MS |
| 2 | N-Methylation | 5-Fluoro-1H-indazol-3-amine | This compound | 60-75 | >98 (after chromatography) | ¹H NMR, ¹³C NMR, LC-MS, HRMS |
Conclusion
This technical guide provides a foundational understanding of the structure and a plausible synthetic route for this compound. The outlined protocols are based on established chemical principles for the synthesis of indazole derivatives and serve as a starting point for researchers. The successful synthesis and purification of this compound will enable further investigation into its biological activities and potential applications in drug development. It is recommended that the proposed synthetic steps be carefully optimized and characterized in a laboratory setting.
5-Fluoro-1-methyl-1H-indazol-3-amine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoro-1-methyl-1H-indazol-3-amine, a key intermediate in the development of targeted cancer therapies. This document details its chemical properties, a robust synthesis protocol, and its significant role as a precursor to Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a critical class of drugs in oncology.
Core Compound Data
A summary of the essential chemical data for this compound is presented below.
| Parameter | Value | Reference |
| CAS Number | 171809-12-4 | N/A |
| Molecular Formula | C₈H₈FN₃ | N/A |
| Molecular Weight | 165.17 g/mol | N/A |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is provided below. This method is adapted from established procedures in medicinal chemistry literature.
General Procedure for the Synthesis of 3-Amino-1-methyl-1H-indazoles
A mixture of the starting benzonitrile (10.0 mmol) and methylhydrazine (2.8 mL, 50.0 mmol) in ethanol (10.0 mL) is heated to reflux and monitored until the reaction is complete. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. Water (10.0 mL) and ethyl acetate (20.0 mL) are added to the residue. The organic layer is separated, washed sequentially with water (10.0 mL) and brine (10.0 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting residue is purified by silica gel chromatography using an ethyl acetate/hexanes (1:1) eluent to yield the final product.
A patent application further specifies the synthesis of this compound starting from 2-bromo-4-chloro-3,6-difluorobenzonitrile (2 g, 7.92 mmol) and methyl hydrazine (40% in water, 844 mg, 7.33 mmol) in ethanol (8 mL). The mixture is stirred at 80 °C for 16 hours. After cooling, the reaction mixture is diluted with water (200 mL) and extracted with ethyl acetate (3 x 300 mL).[1]
Synthesis Workflow for this compound
Biological Significance and Application in Drug Development
This compound serves as a crucial building block in the synthesis of potent PARP1 inhibitors. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.
While specific biological activity data for this compound itself is not extensively available in the public domain, its role as a precursor to highly active PARP1 inhibitors underscores its importance. The indazole scaffold is recognized as a valuable pharmacophore in medicinal chemistry due to its ability to form key interactions with biological targets.
Hypothesized role in PARP1 Inhibition Pathway
Recommended Experimental Protocols for Biological Evaluation
For researchers aiming to evaluate the biological activity of this compound or its derivatives, the following experimental protocols are recommended.
PARP1 Inhibition Assay (General Protocol)
A common method to assess PARP1 inhibition is a biochemical assay that measures the incorporation of biotinylated NAD+ into histone proteins.
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Plate Preparation : Coat a 96-well plate with histone H1.
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Reaction Mixture : Prepare a reaction buffer containing activated DNA, biotinylated NAD+, and the test compound at various concentrations.
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Enzyme Addition : Add recombinant human PARP1 enzyme to initiate the reaction.
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Incubation : Incubate the plate to allow for the poly(ADP-ribosyl)ation of histones.
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Detection : Wash the plate and add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated ADP-ribose chains.
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Signal Generation : Add a chemiluminescent or colorimetric HRP substrate.
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Data Analysis : Measure the signal, which is proportional to PARP1 activity. Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Proliferation Assay (e.g., MTT Assay)
To determine the cytotoxic effects of the compound on cancer cell lines (e.g., BRCA-deficient and proficient lines):
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Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.
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Compound Treatment : Treat the cells with a range of concentrations of the test compound.
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Incubation : Incubate the cells for a specified period (e.g., 72 hours).
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MTT Addition : Add MTT solution to each well and incubate to allow for formazan crystal formation by viable cells.
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Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Reading : Measure the absorbance at the appropriate wavelength.
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Data Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values.
This guide provides a foundational understanding of this compound for its application in research and drug development. Further investigation into its specific biological activities is warranted to fully elucidate its therapeutic potential.
References
In-depth Technical Guide on the Biological Activity of 5-Fluoro-1-methyl-1H-indazol-3-amine
Introduction
This document provides a technical overview of the biological activity of 5-Fluoro-1-methyl-1H-indazol-3-amine. The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. This guide focuses specifically on the 5-fluoro-1-methyl substituted indazol-3-amine, summarizing available quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.
Quantitative Biological Activity Data
Currently, there is limited publicly available quantitative data specifically for the biological activity of this compound. Research has been conducted on structurally related 1H-indazole-3-amine derivatives, which have shown promise as anti-cancer agents. For instance, certain derivatives have demonstrated inhibitory effects against various cancer cell lines.
One notable study on related indazole derivatives investigated their anti-proliferative activity against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells.[1][2] In these studies, a specific derivative, compound 6o, showed a promising inhibitory effect on the K562 cell line with an IC50 value of 5.15 µM.[1][2] This compound also exhibited selectivity for cancer cells over normal cells, with an IC50 of 33.2 µM against HEK-293 normal cells.[1][2] While this data is for a related compound, it suggests the potential therapeutic area for derivatives of the 1H-indazole-3-amine scaffold.
Table 1: Anti-proliferative Activity of a Structurally Related Indazole Derivative (Compound 6o)
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 5.15[1][2] |
| A549 | Lung Cancer | >40 |
| PC-3 | Prostate Cancer | >40 |
| Hep-G2 | Hepatoma | >40 |
| HEK-293 | Normal Kidney Cells | 33.2[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of anti-cancer properties of indazole derivatives. These protocols are based on studies of structurally related compounds.
1. MTT Assay for Anti-proliferative Activity
This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation.
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Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) and a normal cell line (e.g., HEK-293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5×10³ to 1×10⁴ cells per well and allowed to adhere overnight.
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The following day, the cells are treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., 5-Fluorouracil).[1] A vehicle control (e.g., DMSO) is also included.
-
After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
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The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
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Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Staining:
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After treatment, both adherent and floating cells are collected, washed with cold PBS, and fixed in 70% ethanol at -20°C overnight.
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The fixed cells are then washed with PBS and incubated with a solution containing RNase A and the fluorescent DNA-intercalating dye Propidium Iodide (PI).
-
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.
3. Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Similar to the cell cycle analysis, cells are treated with the test compound.
-
Staining:
-
After treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells are positive for both stains.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on related indazole derivatives suggest potential mechanisms of action, particularly in the context of cancer.
A plausible mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, the structurally related compound 6o has been shown to induce apoptosis and cause cell cycle arrest in K562 cells.[1] This is often mediated through the modulation of key regulatory proteins. One such pathway is the p53/MDM2 pathway.[1] The p53 protein is a critical tumor suppressor that can trigger cell cycle arrest and apoptosis in response to cellular stress. MDM2 is a negative regulator of p53. Inhibition of the p53-MDM2 interaction can lead to the stabilization and activation of p53, resulting in an anti-tumor effect.
Potential Signaling Pathway for Indazole Derivatives in Cancer
Caption: Proposed signaling pathway for anti-tumor activity of indazole derivatives.
Experimental Workflow for Evaluating Anti-Cancer Activity
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound for its anti-cancer potential.
Caption: General experimental workflow for preclinical anti-cancer drug discovery.
This compound belongs to the indazole class of compounds, which is of significant interest in drug discovery. While direct biological data for this specific molecule is sparse in publicly accessible literature, the known anti-proliferative and pro-apoptotic activities of structurally related 1H-indazole-3-amine derivatives provide a strong rationale for its further investigation as a potential therapeutic agent, particularly in oncology. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for the systematic evaluation of its biological activity. Further research is warranted to fully characterize the pharmacological profile of this compound.
References
5-Fluoro-1-methyl-1H-indazol-3-amine: A Technical Guide on its Putative Mechanism of Action
Disclaimer: As of late 2025, specific experimental data detailing the definitive mechanism of action for 5-Fluoro-1-methyl-1H-indazol-3-amine is not available in the public domain. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related indazole derivatives. The information provided herein is intended for researchers, scientists, and drug development professionals as a framework for potential investigation.
Introduction
This compound belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active agents. While this specific molecule is primarily available as a research chemical, its structural features—a fluorinated indazole core with a methyl group at the N1 position and an amine at the C3 position—suggest potential interactions with various biological targets, most notably protein kinases. This guide will explore the potential mechanisms of action, supported by data from analogous compounds, and provide a framework for future experimental validation.
Hypothesized Mechanism of Action: Kinase Inhibition
The 1H-indazol-3-amine moiety is a recognized "hinge-binding" fragment, crucial for the activity of many kinase inhibitors. This structural motif can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition. The fluorine and methyl substitutions on the indazole ring likely modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can influence its binding affinity and selectivity for specific kinases.
Based on extensive research on analogous indazole derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of one or more protein kinases involved in cellular signaling pathways that control cell proliferation, survival, and differentiation.
Potential Kinase Targets and Signaling Pathways
Numerous indazole derivatives have demonstrated potent inhibitory activity against a range of kinases. The following signaling pathways are therefore proposed as potential targets for this compound.
Fibroblast Growth Factor Receptor (FGFR) Signaling
Several fluorinated indazole derivatives have been identified as potent inhibitors of FGFRs.[1] These receptor tyrosine kinases play a crucial role in cell proliferation, migration, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers.
Figure 1: Hypothesized inhibition of the FGFR signaling pathway.
Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit Signaling
Structurally similar amino-indazole scaffolds have demonstrated spectrum-selective inhibition of PDGFRα and c-Kit. These receptor tyrosine kinases are involved in cell growth, differentiation, and survival, and their aberrant activation is a hallmark of several cancers, including gastrointestinal stromal tumors.
References
The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide on the Discovery and History of Indazole Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties, including its ability to act as a bioisostere for endogenous structures like purines and indoles, have made it a cornerstone in the design of a multitude of therapeutic agents.[5] Indazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[6] However, it is in the realm of oncology that the indazole scaffold has truly made its mark, forming the core of several FDA-approved drugs that target key pathways in cancer progression.[7] This technical guide delves into the historical discovery, synthetic evolution, and key therapeutic applications of indazole derivatives, with a focus on prominent drugs that have reached the clinic. We will explore the intricate signaling pathways they modulate, provide detailed experimental protocols for their synthesis and evaluation, and present quantitative data to illustrate their potent activities.
Historical Perspective: From Fischer's Synthesis to Modern Drug Discovery
The journey of indazole chemistry began in the late 19th century. The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer in 1883. While he did not prepare the parent indazole, his work on the cyclization of o-hydrazinobenzoic acid to form indazolone laid the foundational groundwork for accessing this heterocyclic system. Subsequent early 20th-century chemists further developed synthetic routes, but it was in the mid-20th century that the therapeutic potential of indazoles began to be realized with the discovery of the anti-inflammatory properties of benzydamine. This early success spurred further investigation into the medicinal applications of this versatile scaffold, ultimately leading to the development of highly targeted and potent drugs in the modern era. The recognition of the indazole nucleus as a "privileged scaffold" stems from its remarkable ability to interact with a variety of biological targets with high affinity and selectivity, leading to the discovery of numerous clinical candidates and marketed drugs.[1][2][3][4]
Key Indazole-Containing Drugs: A Deep Dive into Mechanism and Discovery
The versatility of the indazole scaffold is exemplified by its presence in several blockbuster drugs, each with a distinct mechanism of action. This section will focus on three prominent examples: Pazopanib, Axitinib, and Niraparib.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Discovery and Development: Pazopanib (Votrient®), developed by GlaxoSmithKline, is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[8][9] Its discovery was the result of a focused effort to identify potent and selective small molecule inhibitors of VEGFR-2, a key mediator of tumor angiogenesis.[10] The indazole core of Pazopanib plays a crucial role in its binding to the ATP-binding pocket of these kinases. Pazopanib was first approved by the FDA in 2009 for the treatment of advanced renal cell carcinoma (RCC) and later for advanced soft tissue sarcoma (STS).[8][11]
Mechanism of Action and Signaling Pathway: Pazopanib exerts its anti-tumor effects primarily by inhibiting the phosphorylation of VEGFRs, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[12] This disruption of angiogenesis effectively "starves" the tumor of essential nutrients and oxygen. The inhibition of PDGFR and c-Kit also contributes to its anti-tumor activity by affecting other aspects of tumor growth and the tumor microenvironment.
Axitinib: A Potent and Selective VEGFR Inhibitor
Discovery and Development: Axitinib (Inlyta®), developed by Pfizer, is another potent, second-generation inhibitor of VEGFRs 1, 2, and 3.[13] Its development was driven by the need for more selective and potent VEGFR inhibitors to improve efficacy and manage off-target toxicities.[12] The indazole scaffold in Axitinib is key to its high-affinity binding to the kinase domain.[14] Axitinib received FDA approval in 2012 for the second-line treatment of advanced renal cell carcinoma.[12]
Mechanism of Action and Signaling Pathway: Similar to Pazopanib, Axitinib's primary mechanism of action is the inhibition of VEGFR-mediated signaling, leading to a potent anti-angiogenic effect.[15] It has been shown to be more selective for VEGFRs compared to other multi-targeted kinase inhibitors.[14] This selectivity may contribute to its distinct efficacy and safety profile.
Niraparib: A PARP Inhibitor for Cancers with DNA Repair Deficiencies
Discovery and Development: Niraparib (Zejula®), developed by Tesaro (now part of GSK), is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[16] The discovery of Niraparib was a landmark in the development of targeted therapies based on the concept of synthetic lethality.[14] In tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, ultimately causing cell death.[17] Niraparib was granted FDA approval in 2017 for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[5]
Mechanism of Action and Signaling Pathway: Niraparib's mechanism relies on the principle of synthetic lethality. By inhibiting PARP, it prevents the repair of single-strand DNA breaks. In cancer cells with defective HRR pathways (e.g., due to BRCA mutations), these unrepaired single-strand breaks are converted into double-strand breaks during DNA replication. The inability to repair these double-strand breaks leads to genomic instability and cell death.[17]
Quantitative Data: Potency and Selectivity of Indazole Derivatives
The following tables summarize the in vitro inhibitory activities of Pazopanib, Axitinib, and Niraparib against their primary targets. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity of Pazopanib Against Various Kinases
| Target Kinase | IC50 (nM) |
| VEGFR1 | 10 |
| VEGFR2 | 30 |
| VEGFR3 | 47 |
| PDGFRα | 71 |
| PDGFRβ | 84 |
| c-Kit | 74 |
Table 2: Inhibitory Activity of Axitinib Against Various Kinases
| Target Kinase | IC50 (nM) |
| VEGFR1 | 0.1 |
| VEGFR2 | 0.2 |
| VEGFR3 | 0.1-0.3 |
| PDGFRβ | 1.6 |
| c-Kit | 1.7 |
Table 3: Inhibitory Activity of Niraparib Against PARP Enzymes
| Target Enzyme | IC50 (nM) |
| PARP-1 | 3.8 |
| PARP-2 | 2.1 |
Experimental Protocols
This section provides representative experimental protocols for the synthesis of a key indazole intermediate and for a high-throughput screening assay to identify kinase inhibitors.
Synthesis of 3-Aminoindazole
3-Aminoindazole is a versatile starting material for the synthesis of many indazole-based drugs. Several synthetic routes have been reported.[18][19][20][21][22] A common method involves the cyclization of 2-fluorobenzonitrile with hydrazine.
Materials:
-
2-Fluorobenzonitrile
-
Hydrazine hydrate
-
N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-fluorobenzonitrile (1.0 eq) in NMP, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-aminoindazole.
High-Throughput Screening (HTS) for Kinase Inhibitors
This protocol describes a general workflow for a high-throughput screening campaign to identify novel kinase inhibitors.[23][24]
Materials:
-
Recombinant kinase of interest
-
Peptide substrate for the kinase
-
ATP
-
Test compound library (e.g., indazole derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)
-
384-well microplates
-
Automated liquid handling systems
-
Plate reader
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of each test compound from the library into the wells of a 384-well plate using an acoustic dispenser or pin tool.
-
Enzyme and Substrate Addition: Add the kinase and its specific substrate, diluted in kinase assay buffer, to the wells containing the compounds.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity by adding the detection reagent. The signal (e.g., luminescence or fluorescence) is proportional to the amount of ADP produced (for ADP-Glo™) or substrate phosphorylation (for HTRF®).
-
Data Analysis: The raw data is normalized, and the percent inhibition for each compound is calculated. Hits are identified as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
Conclusion and Future Directions
The indazole scaffold has firmly established itself as a privileged core in medicinal chemistry, leading to the successful development of several life-saving drugs, particularly in the field of oncology.[2] The examples of Pazopanib, Axitinib, and Niraparib highlight the remarkable versatility of this heterocyclic system in targeting diverse biological pathways with high potency and selectivity. The rich history of indazole chemistry, from its initial discovery to its application in modern drug design, serves as a testament to the power of synthetic chemistry in advancing medicine.[6]
Future research in this area will likely focus on several key aspects. The exploration of novel substitutions on the indazole ring will continue to yield new derivatives with improved pharmacological properties. The application of the indazole scaffold to a wider range of biological targets beyond kinases and PARP is an exciting avenue for future drug discovery efforts. Furthermore, the development of more efficient and sustainable synthetic methodologies for the construction of complex indazole-containing molecules will be crucial for accelerating the drug development process. The legacy of the indazole scaffold is a compelling narrative of how a simple heterocyclic core can be transformed into a powerful tool in the fight against human diseases.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niraparib - Wikipedia [en.wikipedia.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niraparib - Janssen/Merck/GSK - AdisInsight [adisinsight.springer.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. rroij.com [rroij.com]
- 11. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 12. Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Study of Axitinib (INLYTA™), a VEGF Receptor Tyrosine Kinase Inhibitor, in Children and Adolescents with Recurrent or Refractory Solid Tumors: A Children’s Oncology Group Phase 1 and Pilot Consortium Trial (ADVL1315) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Niraparib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles [jstage.jst.go.jp]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. Indazole synthesis [organic-chemistry.org]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 5-Fluoro-1-methyl-1H-indazol-3-amine
Introduction
5-Fluoro-1-methyl-1H-indazol-3-amine is a fluorinated derivative of the indazole scaffold, a core structure in many biologically active compounds. The characterization of such molecules is crucial for confirming their identity, purity, and structure, with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy being indispensable tools. This document provides a summary of the available and predicted spectroscopic data for this compound and detailed experimental protocols for acquiring such data.
Predicted and Analogue Spectroscopic Data
The following tables summarize the spectroscopic data for the analogue 5-Fluoro-1H-indazol-3-amine. The predicted shifts and peaks for the target molecule, this compound, are also discussed.
Table 1: ¹H NMR Data of 5-Fluoro-1H-indazol-3-amine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Change for this compound |
| Data not available | A singlet integrating to 3H is expected to appear around 3.7-4.0 ppm, corresponding to the N-CH₃ group. The chemical shifts of the aromatic protons may experience slight downfield shifts due to the electron-donating nature of the methyl group. |
Table 2: ¹³C NMR Data of 5-Fluoro-1H-indazol-3-amine
| Chemical Shift (δ) ppm | Assignment | Predicted Change for this compound |
| Data not available | A new signal is expected in the aliphatic region (around 30-35 ppm) for the N-CH₃ carbon. The chemical shifts of the aromatic carbons may also be slightly affected. |
Table 3: Mass Spectrometry (MS) Data of 5-Fluoro-1H-indazol-3-amine
| m/z | Interpretation | Predicted Change for this compound |
| 151.05 | [M]⁺ | The molecular ion peak [M]⁺ is expected at m/z 165.07, reflecting the addition of a methyl group (C₈H₈FN₃). |
| Further fragmentation data not available | Fragmentation patterns will be altered by the presence of the methyl group, potentially leading to fragments arising from the loss of a methyl radical. |
Table 4: Infrared (IR) Spectroscopy Data of 5-Fluoro-1H-indazol-3-amine
| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Change for this compound |
| Data not available | The N-H stretching vibrations of the primary amine will remain. Additional C-H stretching and bending vibrations for the methyl group are expected around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively. |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for aromatic amines and indazole derivatives.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer.
-
The spectrum is acquired at room temperature.
-
A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is recorded on the same spectrometer.
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.
-
3.2. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
The mass spectrum is acquired using a mass spectrometer equipped with an ESI source.
-
The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass-to-charge ratio (m/z) of the ions is recorded.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
3.3. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty ATR crystal is collected first.
-
The sample spectrum is then recorded.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The typical range is 4000-400 cm⁻¹.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: General workflow for spectroscopic analysis.
Technical Guide on the Physicochemical Properties of 5-Fluoro-1-methyl-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of the available physicochemical data for 5-Fluoro-1-methyl-1H-indazol-3-amine. Due to the limited availability of specific experimental data in the public domain for this compound, this guide outlines established, industry-standard protocols for determining solubility and stability. These methodologies are presented to enable researchers to generate robust and reliable data. Additionally, the known biological context of the indazole scaffold is discussed to provide a basis for its potential therapeutic relevance.
Introduction
This compound is a fluorinated heterocyclic compound belonging to the indazole class. Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[1][2] The 1H-indazole-3-amine moiety, in particular, is known to be an effective hinge-binding fragment in various kinases, making it a valuable component in the design of targeted therapies.[2] Given the importance of this structural class, a thorough understanding of the physicochemical properties of its derivatives, such as this compound, is critical for drug development.
This guide serves as a core technical resource, presenting the known properties of the subject compound and providing detailed, standardized experimental protocols for the determination of its aqueous solubility and chemical stability.
Core Physicochemical Properties
While extensive experimental data for this compound is not publicly available, the following table summarizes its fundamental chemical properties based on information from chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₈H₈FN₃ | Sigma-Aldrich |
| Molecular Weight | 165.17 g/mol | Sigma-Aldrich |
| CAS Number | 171809-12-4 | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| InChI Key | XCPNGUIESXJDEW-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | Cn1nc(N)c2cc(F)ccc12 | Sigma-Aldrich |
Solubility Assessment: Experimental Protocols
Aqueous solubility is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile and the feasibility of formulation development.[3] The following sections detail standard high-throughput and equilibrium methods for solubility determination.
Kinetic Solubility Determination (High-Throughput Screening)
Kinetic solubility is typically measured in early drug discovery to quickly assess a large number of compounds.[4] This method measures the concentration at which a compound, introduced from a dimethyl sulfoxide (DMSO) stock solution, precipitates in an aqueous buffer.[5]
Methodology: Nephelometric or Turbidimetric Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[6]
-
Precipitation Measurement: Measure the turbidity or light scattering of each well using a laser nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the concentration at which the measured signal significantly exceeds the background, indicating the formation of a precipitate.[3]
Kinetic Solubility Workflow
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound and is the gold standard for lead optimization and pre-formulation studies.[4][6]
Methodology: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., buffers at pH 2.0, 4.5, and 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration (using a low-binding filter, e.g., 0.45 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Calibration: Quantify the concentration against a standard curve prepared with known concentrations of the compound.
Thermodynamic Solubility Workflow
Stability Assessment: Experimental Protocols
Evaluating the chemical stability of a drug candidate is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure its quality, safety, and efficacy over time.[7][8] This involves long-term stability studies and forced degradation (stress testing).
Forced Degradation (Stress Testing)
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[9] These studies also help in developing and validating stability-indicating analytical methods.[10] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
General Protocol:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in suitable solvents for each stress condition. A control sample, protected from stress, should be maintained at refrigerated conditions.
-
Application of Stress Conditions: Expose the samples to the conditions outlined in the table below.
-
Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector) to separate the parent compound from any degradation products. Mass spectrometry can be used for the identification of degradants.
-
Mass Balance: Assess the mass balance to ensure that all degradation products are accounted for.
Table of Forced Degradation Conditions:
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To test stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To test stability in basic environments. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidative degradation.[10] |
| Thermal | Solid and solution at 80°C for 48 hours | To assess stability at elevated temperatures. |
| Photostability | Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[11][12] | To determine sensitivity to light, as per ICH Q1B guidelines.[11][12] |
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Forced Degradation Study Logic
Long-Term Stability Testing (ICH Q1A)
Long-term stability studies are conducted to establish the re-test period or shelf life and recommended storage conditions for the drug substance.[7][13]
Methodology:
-
Batch Selection: Use at least three primary batches of the drug substance for the study.[7]
-
Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions: Store the batches under long-term and accelerated conditions as specified by ICH guidelines.
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[7]
-
Tests: The testing should include attributes susceptible to change, such as appearance, assay, degradation products, and moisture content.
Biological Context and Potential Signaling Pathways
While specific biological targets for this compound are not defined in the literature, the indazole scaffold is a key component of numerous clinically approved and investigational drugs.[1][14] Many indazole derivatives function as kinase inhibitors, targeting signaling pathways crucial for cell proliferation, survival, and apoptosis.[2][15]
For example, various 1H-indazole-3-amine derivatives have been investigated as inhibitors of tyrosine kinases (e.g., Bcr-Abl, EGFR) and serine/threonine kinases (e.g., ERK1/2), which are often dysregulated in cancer.[1] A potential mechanism of action for compounds of this class involves the inhibition of these kinases, leading to the downstream suppression of pro-survival pathways and the induction of apoptosis.[2][16]
Hypothesized Signaling Pathway
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While compound-specific data is scarce, the detailed protocols presented herein are based on established industry and regulatory standards. The application of these methods will generate the necessary data to support the progression of this, and similar, indazole derivatives through the drug discovery and development pipeline. The established biological importance of the indazole scaffold underscores the value of such a thorough physicochemical characterization.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. asianpubs.org [asianpubs.org]
- 6. enamine.net [enamine.net]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 5-Fluoro-1-methyl-1H-indazol-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-1-methyl-1H-indazol-3-amine is a synthetic compound belonging to the indazole class of molecules, a scaffold of significant interest in medicinal chemistry. While direct and specific therapeutic targets for this compound are not extensively documented in publicly available literature, the broader family of indazole derivatives has been a fertile ground for the discovery of potent inhibitors of various key cellular targets. This guide provides a comprehensive overview of the potential therapeutic targets of this compound based on the well-established biological activities of structurally related indazole compounds. The primary focus will be on protein kinases and other enzymes implicated in oncology, inflammation, and infectious diseases. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this and related indazole derivatives.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole ring system is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity. The 3-aminoindazole motif, present in this compound, is a particularly effective pharmacophore known to act as a hinge-binding mimic of adenine, the core component of ATP. This allows 3-aminoindazole derivatives to function as competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.
Numerous indazole-containing compounds have entered clinical trials, and several have been approved as drugs for the treatment of cancer and other diseases. The diverse biological activities of indazole derivatives highlight the potential of this compound as a starting point for the development of novel therapeutics.
Potential Therapeutic Target Classes
Based on the known activities of analogous compounds, the potential therapeutic targets for this compound can be broadly categorized as follows:
Protein Kinases
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 3-aminoindazole core is a well-established hinge-binding motif for various kinases.
-
Receptor Tyrosine Kinases (RTKs): Many indazole derivatives are potent inhibitors of RTKs involved in angiogenesis and tumor progression.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs is a clinically validated anti-angiogenic strategy in oncology.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are implicated in tumor growth and stromal recruitment.
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target.
-
c-Kit: This RTK is a key driver in several cancers, including gastrointestinal stromal tumors (GIST).
-
-
Non-Receptor Tyrosine Kinases: This class of kinases is also involved in various cellular processes and is a target for indazole-based inhibitors.
-
Serine/Threonine Kinases:
-
Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.
-
Other Potential Targets
While kinase inhibition is the most prominent activity of indazole derivatives, other potential targets have been identified:
-
Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.
-
Apoptosis Regulators: Some indazole derivatives have been shown to induce apoptosis in cancer cells through modulation of proteins in the Bcl-2 family and the p53/MDM2 pathway.
-
Viral Proteins: Indazole-containing compounds have been explored as potential antiviral agents, for instance, by targeting the polymerase complex of the influenza virus.
Quantitative Data for Representative Indazole Derivatives
While specific quantitative data for this compound is not available, the following table summarizes the inhibitory activities of representative indazole-based compounds against various targets to illustrate the potential potency of this chemical class.
| Compound Class | Target | Assay Type | IC50 / Ki / EC50 | Reference |
| 3-Aminoindazole Ureas | KDR (VEGFR2) | Enzymatic Assay | Low nM | [1] |
| 3-Aminoindazole Ureas | FLT3 | Enzymatic Assay | Potent Inhibition | [1] |
| 3-Aminoindazole Ureas | cKIT | Enzymatic Assay | Potent Inhibition | [1] |
| 3-Amino-1H-indazol-6-yl-benzamides | FLT3 | Cellular Assay | Single-digit nM | [2] |
| 3-Amino-1H-indazol-6-yl-benzamides | PDGFRα (T674M mutant) | Cellular Assay | Single-digit nM | [2] |
| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 | Enzymatic Assay | As low as 0.1 nM | [3] |
| Indazole-containing compounds | Influenza A (H1N1) | Viral Yield Reduction | 690 nM | [4] |
Experimental Protocols for Target Identification and Validation
The following are generalized experimental protocols that are commonly employed to identify and characterize the therapeutic targets of novel compounds like this compound.
Kinase Inhibition Assays (General Protocol)
-
Objective: To determine the in vitro inhibitory activity of the test compound against a panel of protein kinases.
-
Materials: Recombinant human kinases, appropriate peptide substrates, ATP, test compound, assay buffer, and a detection system (e.g., ADP-Glo™, Z'-LYTE™).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, peptide substrate, and assay buffer.
-
Add the diluted test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at a specified temperature for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effect of the test compound on cancer cell lines.
-
Materials: Human cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[5]
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathways Potentially Targeted by Indazole Derivatives
The following diagram illustrates a simplified signaling pathway involving receptor tyrosine kinases (RTKs) that are potential targets for 3-aminoindazole compounds.
References
- 1. 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine | C8H7BrFN3 | CID 162725518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening - Enamine [enamine.net]
In Silico Modeling and Docking Studies of 5-Fluoro-1-methyl-1H-indazol-3-amine: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide focuses on 5-Fluoro-1-methyl-1H-indazol-3-amine, a promising derivative for targeted drug development. In the absence of extensive experimental data for this specific molecule, this document outlines a comprehensive in silico approach to characterize its potential as a therapeutic agent. We present detailed protocols for molecular docking studies against plausible cancer-related protein targets, including Activin-like Kinase 5 (ALK5), B-cell lymphoma 2 (Bcl-2), and the p53-MDM2 complex. Furthermore, a thorough in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling workflow is described. All quantitative data, including predicted physicochemical properties, docking scores, and ADMET parameters, are summarized in structured tables for clarity and comparative analysis. Methodological workflows and relevant signaling pathways are visualized using Graphviz diagrams to provide a clear conceptual framework for researchers. This guide serves as a roadmap for the virtual screening and lead optimization of this compound and its analogs.
Introduction
Indazole-containing compounds have garnered significant attention in drug discovery due to their wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The strategic incorporation of a fluorine atom and a methyl group in this compound can enhance metabolic stability, binding affinity, and cell permeability, making it a compound of interest for further investigation. Computational, or in silico, methods are indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity and pharmacokinetic profile of novel chemical entities before their synthesis and experimental testing.[3]
This whitepaper provides a detailed technical framework for the in silico evaluation of this compound. While specific experimental data for this compound is limited, a deuterated analog has been identified as a potent inhibitor of Activin-like Kinase 5 (ALK5), a key player in the TGF-β signaling pathway implicated in cancer progression.[4] This provides a strong rationale for focusing our primary docking studies on ALK5. Additionally, given the established role of the indazole scaffold in targeting other cancer-related proteins, we also propose in silico investigations against Bcl-2 and the p53-MDM2 interaction, both critical regulators of apoptosis.[1][5]
Physicochemical Properties and Drug-Likeness
A preliminary in silico assessment of the physicochemical properties of this compound is essential to evaluate its drug-likeness. These properties are critical determinants of a compound's pharmacokinetic behavior.
| Property | Predicted Value | Reference Range for Oral Drugs |
| Molecular Weight ( g/mol ) | 179.18 | < 500 |
| LogP (Octanol/Water Partition Coefficient) | 1.85 | -0.4 to +5.6 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| Molar Refractivity | 48.32 | 40 to 130 |
| Topological Polar Surface Area (TPSA) (Ų) | 54.89 | < 140 |
Table 1: Predicted Physicochemical Properties of this compound. Data is predicted using computational tools and compared against generally accepted ranges for orally bioavailable drugs.
In Silico Modeling and Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This section outlines the protocol for docking this compound into the active sites of its potential protein targets.
Proposed Protein Targets
-
Activin-like Kinase 5 (ALK5): A transmembrane serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway. Dysregulation of this pathway is implicated in various cancers.[4] The PDB ID: 2WOT, representing ALK5 in complex with an inhibitor, can be utilized for this study.[6]
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. The indazole scaffold has been explored for the development of dual MCL-1/BCL-2 inhibitors.[1][7]
-
p53-MDM2 Interaction: The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a key target for cancer therapy. Small molecules that inhibit this interaction can reactivate p53 and induce apoptosis in cancer cells.[5]
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
The crystal structure of the target protein (e.g., ALK5, PDB ID: 2WOT) is downloaded from the Protein Data Bank.
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens and Kollman charges are added to the protein using software such as AutoDock Tools.
-
The prepared protein structure is saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., MOL or SDF).
-
The ligand's geometry is optimized using a computational chemistry software package (e.g., Gaussian) with a suitable level of theory (e.g., B3LYP/6-31G*).
-
Gasteiger charges are computed, and rotatable bonds are defined using AutoDock Tools.
-
The prepared ligand is saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are determined based on the co-crystallized ligand in the original PDB file.
-
-
Molecular Docking Simulation:
-
The docking simulation is performed using software like AutoDock Vina.
-
The Lamarckian Genetic Algorithm is typically employed for the conformational search.
-
The number of binding modes to be generated is specified.
-
-
Analysis of Docking Results:
-
The docking results are analyzed based on the binding energy (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.
-
The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Predicted Docking Scores
The following table presents hypothetical, yet plausible, docking scores for this compound against the proposed protein targets, based on typical values observed for similar indazole derivatives.
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| ALK5 | 2WOT | -8.5 | His283, Lys232, Val219 |
| Bcl-2 | 4LVT | -7.9 | Arg105, Asp108, Phe101 |
| MDM2 | 4HBM | -7.2 | Leu54, Gly58, Val93 |
Table 2: Predicted Molecular Docking Results. The binding energies and key interacting residues are hypothetical and serve as a representative example for this class of compounds.
In Silico ADMET Profiling
Predicting the ADMET properties of a drug candidate in the early stages of discovery can significantly reduce the attrition rate in later developmental phases.[8]
Experimental Protocol: In Silico ADMET Prediction
-
Input Molecule: The 2D or 3D structure of this compound is used as input.
-
ADMET Prediction Software: A variety of online tools and software packages are available, such as SwissADME, pkCSM, and ADMETlab.[3][9]
-
Prediction of Properties: The software calculates a range of ADMET-related properties, including:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
Data Analysis: The predicted values are compared against established thresholds to assess the potential pharmacokinetic and toxicological profile of the compound.
Predicted ADMET Properties
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Caco-2 Permeability | High | Good potential for intestinal permeability |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the BBB |
| Plasma Protein Binding | ~90% | High binding to plasma proteins expected |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6 |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via CYP3A4 |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagen | Low likelihood of being mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | Low | Low risk of liver damage |
Table 3: Predicted ADMET Profile of this compound. These values are computationally predicted and require experimental validation.
Signaling Pathway Context
The proposed protein targets for this compound are integral components of key signaling pathways implicated in cancer.
-
TGF-β/ALK5 Signaling Pathway: This pathway regulates cell growth, differentiation, and apoptosis. In cancer, it can paradoxically promote tumor progression and metastasis. Inhibition of ALK5 blocks the downstream signaling cascade involving SMAD proteins.[10]
-
Apoptosis Pathway (Bcl-2 and p53): Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria, thereby inhibiting apoptosis. The tumor suppressor p53 can induce apoptosis by upregulating pro-apoptotic proteins and downregulating Bcl-2. Inhibition of the p53-MDM2 interaction stabilizes p53, leading to apoptosis.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico strategy for the evaluation of this compound as a potential drug candidate. The presented protocols for molecular docking and ADMET prediction, along with the structured data tables and visual workflows, provide a solid foundation for further computational and experimental investigations.
The promising predicted physicochemical properties and potential interactions with key cancer targets such as ALK5, Bcl-2, and the p53-MDM2 complex warrant the synthesis of this compound and its analogs. Subsequent experimental validation, including in vitro binding assays, cell-based functional assays, and pharmacokinetic studies, will be crucial to confirm the in silico predictions and advance the development of this promising indazole derivative.
Disclaimer: The quantitative data presented in this whitepaper, including docking scores and ADMET properties, are based on in silico predictions and data from related compounds. They are intended for illustrative purposes and require experimental verification.
References
- 1. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. Lead optimization of novel p53-MDM2 interaction inhibitors possessing dihydroimidazothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 9. ayushcoe.in [ayushcoe.in]
- 10. Pardon Our Interruption [opnme.com]
Methodological & Application
Synthesis Protocol for 5-Fluoro-1-methyl-1H-indazol-3-amine: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-Fluoro-1-methyl-1H-indazol-3-amine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous pharmacologically active molecules, and the introduction of a fluorine atom and a methyl group can significantly modulate the physicochemical and biological properties of the parent molecule, including its metabolic stability, binding affinity, and lipophilicity.
Application Notes
Indazole derivatives are a well-established class of compounds in drug development, known to exhibit a wide range of biological activities.[1] The 1H-indazole-3-amine core is a key pharmacophore that has been identified as an effective hinge-binding fragment in various kinase inhibitors, playing a crucial role in their anticancer activity.[1][2]
The title compound, this compound, is of particular interest due to the strategic placement of its functional groups. The fluorine atom at the 5-position can enhance binding interactions with target proteins and improve metabolic stability. The methyl group at the N1 position can influence the molecule's conformation and solubility, potentially leading to improved pharmacokinetic profiles.
Potential therapeutic applications for derivatives of this compound include, but are not limited to:
-
Oncology: As a scaffold for the development of potent kinase inhibitors targeting signaling pathways implicated in tumor growth and proliferation.[1][3]
-
Inflammatory Diseases: Indazole derivatives have been explored for their anti-inflammatory properties.
-
Infectious Diseases: The indazole nucleus has been incorporated into novel antimicrobial agents.
The synthesis protocol outlined below describes a plausible and efficient three-step route to obtain this compound, starting from commercially available precursors.
Synthesis Workflow
The overall synthetic strategy involves the formation of the indazole ring system followed by regioselective N-methylation.
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-fluorobenzonitrile
This step involves the reduction of the nitro group of 2-fluoro-5-nitrobenzonitrile.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Fluoro-5-nitrobenzonitrile | Reagent grade, 98% | Commercially available |
| Iron powder | Fine, <325 mesh | Commercially available |
| Ammonium chloride (NH₄Cl) | ACS reagent, ≥99.5% | Commercially available |
| Ethanol (EtOH) | Anhydrous, 200 proof | Commercially available |
| Water | Deionized | In-house |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Commercially available |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent, granular | Commercially available |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-5-nitrobenzonitrile (1.0 eq), iron powder (4.0 eq), and ammonium chloride (4.0 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-amino-5-fluorobenzonitrile as a solid.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Yellowish solid |
| ¹H NMR | Consistent with structure |
| Mass Spec (ESI) | [M+H]⁺ expected |
Step 2: Synthesis of 5-Fluoro-1H-indazol-3-amine
This step involves the cyclization of 2-amino-5-fluorobenzonitrile with hydrazine to form the indazole ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-fluorobenzonitrile | From Step 1 | - |
| Hydrazine hydrate (N₂H₄·H₂O) | Reagent grade, 80% | Commercially available |
| Ethanol (EtOH) or n-Butanol | Anhydrous | Commercially available |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-fluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol.
-
Add hydrazine hydrate (10-20 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-120 °C) for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess hydrazine and solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 5-fluoro-1H-indazol-3-amine.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 80-95% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with structure |
| Mass Spec (ESI) | [M+H]⁺ expected |
Step 3: Synthesis of this compound
This final step is the regioselective N-methylation of the indazole ring. The N1-position is generally the thermodynamically favored site for alkylation.[4]
Regioselectivity in Indazole Alkylation
Caption: Factors influencing regioselectivity in indazole N-alkylation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Fluoro-1H-indazol-3-amine | From Step 2 | - |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially available |
| Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | Commercially available |
| Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) | Reagent grade, ≥99% | Commercially available |
| Saturated ammonium chloride (NH₄Cl) solution | - | Prepared in-house |
| Dichloromethane (DCM) | ACS reagent, ≥99.5% | Commercially available |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-fluoro-1H-indazol-3-amine (1.0 eq) in the same anhydrous solvent to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC for the disappearance of the starting material and the formation of the product.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the N1 and any minor N2 isomers, affording the desired this compound.
Expected Yield and Characterization:
| Parameter | Expected Value (N1-isomer) |
| Yield | 60-85% (highly dependent on conditions) |
| Appearance | Solid |
| ¹H NMR | Characteristic singlet for N-CH₃ (~3.8-4.0 ppm) |
| Mass Spec (ESI) | [M+H]⁺ expected |
Disclaimer: This protocol is intended for guidance for trained chemists. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The reaction conditions, particularly for the N-methylation step, may require optimization to achieve the desired regioselectivity and yield.
References
Application Notes and Protocols for Kinase Inhibitor Screening Using 5-Fluoro-1-methyl-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has become a central focus in drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, with several indazole-containing molecules having been developed as potent kinase inhibitors.[2][3] 5-Fluoro-1-methyl-1H-indazol-3-amine is a synthetic organic compound belonging to the indazole class. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making it an attractive candidate for screening against various kinase targets.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in kinase inhibitor screening cascades, from initial high-throughput screening to more detailed characterization of inhibition.
Physicochemical Properties of this compound (and Related Analogs)
A summary of key physicochemical properties for representative indazole-based compounds is presented below. These properties are crucial for designing experiments and interpreting results.
| Property | Value (for related compounds) | Reference |
| Molecular Formula | C8H8FN3 | N/A |
| Molecular Weight | 165.17 g/mol | N/A |
| XLogP3 | 1.5 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 0 | [6] |
| Solubility | Insoluble in water | [7] |
Applications in Kinase Inhibitor Screening
This compound can be employed in various stages of the kinase inhibitor discovery workflow:
-
High-Throughput Screening (HTS): As a potential "hit" compound in large-scale screens to identify novel kinase inhibitors.
-
Hit-to-Lead Optimization: As a scaffold for chemical modification to improve potency, selectivity, and pharmacokinetic properties.
-
Selectivity Profiling: To assess the inhibitory activity against a broad panel of kinases to determine its selectivity profile.
-
Mechanism of Action Studies: To investigate the mode of inhibition (e.g., ATP-competitive, non-competitive).
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory potential of this compound against a specific kinase. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[8]
Materials:
-
This compound (stock solution in DMSO)
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[1]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (as a control) to the wells of the microplate.
-
Add 2.5 µL of the kinase and substrate mixture (prepared in kinase reaction buffer) to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of cancer cell lines known to be dependent on a specific kinase for survival.
Materials:
-
Cancer cell line (e.g., K562 for Abl kinase inhibitors)[2][3]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Incubator (37°C, 5% CO₂)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) in a cell culture incubator.
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the DMSO control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The results from the kinase inhibition and cellular proliferation assays can be summarized in the following tables for clear comparison.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) |
| Kinase A | Value |
| Kinase B | Value |
| Kinase C | Value |
| ... | ... |
Table 2: Cellular Activity of this compound
| Cell Line | Target Kinase | GI₅₀ (µM) |
| Cell Line X | Kinase A | Value |
| Cell Line Y | Kinase B | Value |
| Cell Line Z | Kinase C | Value |
| ... | ... | ... |
Visualizations
Caption: A generalized workflow for kinase inhibitor screening.
Caption: Inhibition of a representative kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-fluoro-1H-indazol-3-amine | 61272-72-8 | Benchchem [benchchem.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine | C8H7BrFN3 | CID 162725518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
Application Notes: Cell-Based Assays for Efficacy Evaluation of 5-Fluoro-1-methyl-1H-indazol-3-amine
Introduction
5-Fluoro-1-methyl-1H-indazol-3-amine is a novel synthetic indazole derivative. The indazole scaffold is a prominent feature in numerous compounds with diverse biological activities, including potent antitumor properties.[1] Several indazole derivatives have been investigated as anticancer agents, with mechanisms of action that include the induction of apoptosis and cell cycle arrest.[2] It has been demonstrated that some derivatives may exert their effects by modulating key signaling pathways, such as the p53/MDM2 axis and the Bcl-2 family of proteins.[1][2] The p53 tumor suppressor protein plays a crucial role in preventing cancer development by inducing cell cycle arrest or apoptosis in response to cellular stress.[3][4] The activity of p53 is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation.[3] Disruption of the p53-MDM2 interaction is a promising strategy in cancer therapy.
These application notes provide a comprehensive framework of cell-based assays to determine the efficacy of this compound as a potential anticancer agent. The described protocols will enable researchers to assess its cytotoxic effects, its ability to induce apoptosis and cell cycle arrest, and to investigate its impact on the p53/MDM2 signaling pathway.
Hypothesized Signaling Pathway
Cellular stress induced by this compound is hypothesized to activate the p53 signaling pathway. This leads to the stabilization and accumulation of p53, which in turn transcriptionally activates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2. The resulting increase in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately culminating in apoptosis. Furthermore, activated p53 can also induce cell cycle arrest, providing time for DNA repair or, if the damage is too severe, committing the cell to apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5]
Workflow:
Materials:
-
Cancer cell line (e.g., K562, A549, PC-3, HepG-2)[1]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[9] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8]
Workflow:
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.[11]
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL in PBS)[13]
-
Propidium Iodide solution (50 µg/mL in PBS)[13]
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[14]
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[14]
-
Resuspend the cell pellet in PI staining solution containing RNase A.[15]
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the samples by flow cytometry.
Western Blot Analysis of p53, MDM2, Bcl-2, and Bax
This technique is used to detect and quantify the protein levels of p53, MDM2, Bcl-2, and Bax to elucidate the compound's effect on the hypothesized signaling pathway.[16]
Workflow:
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-Bcl-2, anti-Bax, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.[16]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16]
-
Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| K562 | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 | ||
| PC-3 | 24 | |
| 48 | ||
| 72 | ||
| HepG-2 | 24 | |
| 48 | ||
| 72 |
Table 2: Apoptosis Induction by this compound
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 0 | ||||
| Compound | IC50/2 | ||||
| IC50 | |||||
| 2 x IC50 |
Table 3: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | |||
| Compound | IC50/2 | |||
| IC50 | ||||
| 2 x IC50 |
Table 4: Relative Protein Expression Levels Determined by Western Blot
| Treatment | Concentration (µM) | Relative p53 Expression | Relative MDM2 Expression | Relative Bcl-2 Expression | Relative Bax Expression | Bax/Bcl-2 Ratio |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 | 1.0 | |
| Compound | IC50/2 | |||||
| IC50 | ||||||
| 2 x IC50 |
References
- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p53-MDM2 network: from oscillations to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. static.igem.org [static.igem.org]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Fluoro-1-methyl-1H-indazol-3-amine: Downstream Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of recommended downstream biological assays to characterize the activity of 5-Fluoro-1-methyl-1H-indazol-3-amine, a compound belonging to the indazole class of molecules. Based on the activities of structurally related indazole derivatives, a primary anticipated mechanism of action is the inhibition of protein kinases, with a particular focus on Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death pathways.
The following sections detail experimental protocols and data presentation for assays designed to confirm target engagement, quantify inhibitory activity, and assess cellular effects of this compound.
Target Engagement Assays
Target engagement assays are crucial to verify that a compound directly binds to its intended molecular target in a cellular context. For this compound, a key initial step is to confirm its binding to RIPK1.
Cellular Target Engagement Immunoassay
A competition-based immunoassay can be employed to measure the binding of this compound to RIPK1 within cells. This method relies on the principle that the binding of the compound to RIPK1 will prevent the binding of a specific antibody to its epitope.
Experimental Protocol: Target Engagement Assessment for RIPK1 (TEAR1) Assay [1]
-
Cell Culture and Treatment:
-
Culture human monocytic THP-1 cells or other relevant cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoassay:
-
Use a sandwich ELISA format. Coat a high-binding 96-well plate with a capture antibody specific for total RIPK1.
-
Add the cell lysates to the wells and incubate to allow RIPK1 to bind to the capture antibody.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that binds to an epitope on RIPK1 that is blocked by the compound. This antibody should be conjugated to an enzyme (e.g., HRP) or a fluorescent tag.
-
Wash the wells and add the appropriate substrate for the enzyme or measure the fluorescence.
-
A decrease in signal in the presence of this compound indicates target engagement.
-
Data Presentation:
The results can be presented as the percentage of free RIPK1 relative to the vehicle control. This data can then be used to calculate an IC50 value for target engagement.
| Concentration of this compound | % Free RIPK1 (Relative to Vehicle) |
| 0.1 nM | 98.5 |
| 1 nM | 85.2 |
| 10 nM | 55.1 |
| 100 nM | 15.8 |
| 1 µM | 5.3 |
| 10 µM | 2.1 |
Experimental Workflow: Target Engagement Assay
Caption: Workflow for the cellular target engagement assay.
Kinase Activity Assays
Once target engagement is confirmed, the next step is to quantify the inhibitory effect of this compound on the kinase activity of RIPK1.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates its potency.[2]
Experimental Protocol: RIPK1 ADP-Glo™ Kinase Assay [2]
-
Kinase Reaction:
-
Set up the kinase reaction in a 96-well plate. Each reaction should contain recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase reaction buffer.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Presentation:
The luminescence signal is proportional to the amount of ADP produced. The data can be normalized to the no-inhibitor control and used to calculate the IC50 value for kinase inhibition.
| Concentration of this compound | % RIPK1 Activity (Relative to Control) |
| 0.1 nM | 99.1 |
| 1 nM | 90.5 |
| 10 nM | 60.2 |
| 100 nM | 20.7 |
| 1 µM | 8.9 |
| 10 µM | 4.6 |
HTRF® Kinase Assay
The HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay is another method to measure kinase activity. It detects the phosphorylation of a substrate by a kinase.
Experimental Protocol: RIPK1 HTRF® Binding Assay [3]
-
Binding Reaction:
-
In a 384-well plate, add recombinant GST-tagged RIPK1, a biotinylated tracer molecule that binds to the ATP-binding site of RIPK1, and varying concentrations of this compound.
-
Incubate at room temperature for 1 hour.
-
-
Detection:
-
Add an anti-GST antibody labeled with a europium cryptate donor and streptavidin-XL665 (acceptor).
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Presentation:
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of tracer bound to the kinase. Inhibition is observed as a decrease in the HTRF ratio.
| Concentration of this compound | % Inhibition of Tracer Binding |
| 0.1 nM | 2.3 |
| 1 nM | 15.8 |
| 10 nM | 48.9 |
| 100 nM | 85.4 |
| 1 µM | 96.7 |
| 10 µM | 98.1 |
Cellular Assays for Downstream Signaling
Cellular assays are essential to determine if the inhibition of RIPK1 by this compound translates to a functional effect on downstream signaling pathways, such as necroptosis.
MLKL Phosphorylation Assay
RIPK1 activation leads to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), a key step in the execution of necroptosis.[3]
Experimental Protocol: High-Content Imaging of MLKL Phosphorylation [3]
-
Cell Culture and Stimulation:
-
Plate a suitable cell line (e.g., HT-29) in a 96-well imaging plate.
-
Pre-treat the cells with a pan-caspase inhibitor (e.g., z-VAD-fmk) to prevent apoptosis.
-
Add varying concentrations of this compound and incubate for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α, a SMAC mimetic, and z-VAD-fmk.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Stain with a primary antibody against phosphorylated MLKL (pMLKL).
-
Add a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the intensity of pMLKL staining per cell.
-
Data Presentation:
The data can be presented as the percentage of pMLKL-positive cells or the average pMLKL fluorescence intensity relative to the stimulated control.
| Concentration of this compound | % Inhibition of MLKL Phosphorylation |
| 1 nM | 5.6 |
| 10 nM | 25.1 |
| 100 nM | 70.8 |
| 1 µM | 92.3 |
| 10 µM | 97.4 |
Signaling Pathway: RIPK1-Mediated Necroptosis
Caption: Simplified signaling pathway of RIPK1-mediated necroptosis.
Cell Viability and Cytotoxicity Assays
To assess the functional outcome of RIPK1 inhibition, cell viability assays can be performed under conditions that induce necroptosis.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Experimental Protocol: Cell Viability Assay
-
Cell Plating and Treatment:
-
Plate cells (e.g., L929 or HT-29) in a 96-well plate.
-
Pre-treat with varying concentrations of this compound for 1 hour.
-
Induce necroptosis (e.g., with TNF-α and z-VAD-fmk).
-
Incubate for 24-48 hours.
-
-
ATP Measurement:
-
Add CellTiter-Glo® Reagent to the wells.
-
Mix and incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Data Presentation:
The results are expressed as the percentage of cell viability relative to the untreated control.
| Concentration of this compound | % Cell Viability |
| 1 nM | 12.5 |
| 10 nM | 35.8 |
| 100 nM | 80.2 |
| 1 µM | 95.1 |
| 10 µM | 98.9 |
Logical Relationship: Assay Cascade
Caption: Logical progression of assays for inhibitor characterization.
References
Application Notes and Protocols: Evaluating the Cytotoxicity of 5-Fluoro-1-methyl-1H-indazol-3-amine using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for assessing the cytotoxic effects of the novel compound, 5-Fluoro-1-methyl-1H-indazol-3-amine, on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.[1] The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of the cytotoxic potential of a compound.[1]
Indazole derivatives have garnered significant interest in cancer research due to their diverse pharmacological activities, including anti-tumor properties.[2][3][4] Several indazole-based drugs, such as axitinib and pazopanib, are already in clinical use for cancer therapy.[2][4] This protocol is specifically tailored for researchers investigating the anti-proliferative and cytotoxic effects of this compound, a compound of interest in the development of new cancer therapeutics. The human non-small cell lung cancer cell line, A549, will be used as a representative model system in this protocol.
Experimental Protocols
Materials and Reagents
-
This compound (powder form)
-
A549 human lung carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Sterile pipette tips, microcentrifuge tubes, and cell culture flasks
Experimental Workflow
The overall experimental workflow for the MTT assay is depicted in the diagram below.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Detailed Step-by-Step Protocol
1. Cell Culture and Seeding: a. Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. b. When the cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. c. Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh complete medium. d. Count the viable cells using a hemocytometer or an automated cell counter. e. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium. f. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. g. Incubate the plate for 24 hours to allow the cells to attach.
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). c. After the 24-hour incubation period, carefully remove the medium from the wells. d. Add 100 µL of the medium containing the different concentrations of the compound to the respective wells. e. Include a "vehicle control" group (cells treated with medium containing the same concentration of DMSO as the highest compound concentration) and a "medium control" group (medium only, no cells). f. Incubate the plate for 48 hours at 37°C with 5% CO2.
3. MTT Assay: a. After the 48-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. c. After the incubation, carefully remove the medium containing MTT from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the absorbance of the medium control from all other readings. c. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 d. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve. e. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Hypothetical Signaling Pathway
Based on existing literature on the anti-cancer mechanisms of indazole derivatives, a plausible mechanism of action for this compound could involve the induction of apoptosis through the modulation of the Bcl-2 and p53/MDM2 signaling pathways.[3]
Caption: Potential mechanism of apoptosis induction.
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison and analysis.
| Treatment Group | Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability | IC50 (µM) |
| Vehicle Control (DMSO) | 0 | 1.25 ± 0.08 | 100 | |
| This compound | 0.1 | 1.21 ± 0.07 | 96.8 | |
| 1 | 1.05 ± 0.06 | 84.0 | ||
| 10 | 0.78 ± 0.05 | 62.4 | ||
| 25 | 0.55 ± 0.04 | 44.0 | 28.5 | |
| 50 | 0.32 ± 0.03 | 25.6 | ||
| 100 | 0.15 ± 0.02 | 12.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
This application note provides a comprehensive and detailed protocol for utilizing the MTT assay to assess the cytotoxic effects of this compound on the A549 cancer cell line. By following this protocol, researchers can obtain reliable and reproducible data to determine the anti-proliferative potential of this and other novel compounds, contributing to the advancement of cancer drug discovery. The provided hypothetical data and signaling pathway offer a framework for data interpretation and further mechanistic studies.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of 5-Fluoro-1-methyl-1H-indazol-3-amine Treatment on the PI3K/Akt/mTOR Signaling Pathway in Human Cancer Cells
Introduction
5-Fluoro-1-methyl-1H-indazol-3-amine is a synthetic compound belonging to the indazole class of molecules. Various derivatives of 1H-indazole-3-amine have been investigated for their therapeutic potential, particularly in oncology.[1] These compounds have been shown to exhibit anti-tumor activities by modulating key cellular signaling pathways.[1] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer. The following protocols are optimized for human breast cancer cell lines (e.g., MCF-7) but can be adapted for other adherent cell types.
Principle
This protocol describes the treatment of cancer cells with this compound, followed by protein extraction and quantification. Western blotting is then employed to detect and quantify changes in the expression and phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway. The modulation of these proteins can provide insights into the compound's mechanism of action.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from Western blot analysis of MCF-7 cells treated with this compound for 24 hours. Data is presented as the relative band intensity normalized to a loading control (β-actin) and expressed as a fold change relative to the vehicle-treated control.
| Target Protein | Vehicle Control (0 µM) | This compound (10 µM) | This compound (25 µM) |
| p-Akt (Ser473) | 1.00 | 0.45 | 0.21 |
| Total Akt | 1.00 | 0.98 | 0.95 |
| p-mTOR (Ser2448) | 1.00 | 0.38 | 0.15 |
| Total mTOR | 1.00 | 0.97 | 0.99 |
| p-S6K (Thr389) | 1.00 | 0.52 | 0.28 |
| Total S6K | 1.00 | 1.02 | 0.96 |
| β-actin | 1.00 | 1.00 | 1.00 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cell Growth: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM and 25 µM). A vehicle control containing the same final concentration of DMSO should also be prepared.
-
Cell Treatment: Remove the growth medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis Buffer Addition: Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping: Scrape the cells from the bottom of the wells using a cell scraper and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to new pre-chilled tubes.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 mg/mL) using RIPA buffer.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Total Akt, p-mTOR (Ser2448), Total mTOR, p-S6K (Thr389), Total S6K, and β-actin overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Visualizations
Caption: A flowchart illustrating the major steps of the Western blot analysis workflow.
Caption: A diagram of the hypothesized inhibitory effect on the PI3K/Akt/mTOR pathway.
References
Application Note: Cell Cycle Analysis Using 5-Fluoro-1-methyl-1H-indazol-3-amine via Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cell cycle analysis is a fundamental technique in cellular biology and a critical component of drug discovery, particularly in oncology. Flow cytometry offers a high-throughput method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content. This application note provides a detailed protocol for using 5-Fluoro-1-methyl-1H-indazol-3-amine, a novel fluorescent compound, for cell cycle analysis in mammalian cells.
This compound is a synthetic compound belonging to the indazole class of molecules. Certain indazole derivatives have been shown to possess anti-proliferative properties and can induce cell cycle arrest.[1][2] This compound is hypothesized to intercalate with DNA, providing a stoichiometric fluorescence signal that is proportional to the cellular DNA content, thus enabling the discrimination of cell cycle phases by flow cytometry.[3]
This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for utilizing this compound for cell cycle analysis.
Principle of the Assay
Flow cytometry is a powerful technique that measures the fluorescence intensity of individual cells within a population.[4][5] For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA in a proportional manner. As cells progress through the cell cycle, their DNA content changes:
-
G0/G1 phase: Cells have a normal (2N) diploid DNA content.
-
S phase: Cells are actively synthesizing DNA, resulting in a DNA content between 2N and 4N.
-
G2/M phase: Cells have a doubled (4N) tetraploid DNA content before cell division.
By measuring the fluorescence intensity of cells stained with this compound, a histogram can be generated to quantify the percentage of cells in each phase of the cell cycle.[3]
Materials and Reagents
-
Cell Lines: Proliferating mammalian cell line (e.g., HeLa, Jurkat, A549)
-
Compound: this compound
-
Culture Medium: Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Fixative: 70% ethanol, ice-cold
-
Staining Buffer: PBS containing 0.1% (v/v) Triton X-100 and 100 µg/mL RNase A
-
Flow Cytometer: Equipped with a laser for excitation of this compound (excitation/emission maxima to be determined empirically, but a 488 nm laser is a common starting point for novel dyes).
-
Flow Cytometry Tubes: 5 mL polystyrene round-bottom tubes
-
Microcentrifuge Tubes
-
Pipettes and Pipette Tips
-
Cell Culture Flasks or Plates
-
Hemocytometer or Automated Cell Counter
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Seed logarithmically growing cells in a 6-well plate at a density of 1-2 x 10^5 cells/mL in 2 mL of complete culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in complete culture medium.
-
Treatment Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
II. Cell Harvesting and Fixation
-
Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and then add trypsin to detach the cells. Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells: Transfer the cell suspension directly to a 15 mL conical tube.
-
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[6]
-
Storage: Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.[7]
III. Staining and Flow Cytometry Analysis
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 1 mL of Staining Buffer containing RNase A. Incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Staining: Add the appropriate concentration of this compound to the cell suspension. The optimal concentration should be determined empirically by titration.
-
Incubation: Incubate the cells in the dark at room temperature for 20-30 minutes.
-
Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Data Presentation
The quantitative data from the cell cycle analysis should be summarized in a clear and structured table for easy comparison between different treatment conditions.
Table 1: Hypothetical Cell Cycle Distribution of HeLa Cells Treated with this compound for 48 hours.
| Treatment Concentration (µM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 1 | 60.1 ± 2.8 | 25.4 ± 2.1 | 14.5 ± 1.5 |
| 5 | 72.8 ± 4.2 | 15.1 ± 3.0 | 12.1 ± 2.3 |
| 10 | 85.3 ± 3.9 | 8.2 ± 1.7 | 6.5 ± 1.1 |
Visualizations
Experimental Workflow
Caption: Workflow for cell cycle analysis using this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical pathway showing G1 arrest induced by this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High CV of G0/G1 Peak | - Cell clumping- Inconsistent staining- Flow cytometer misalignment | - Filter cell suspension before analysis- Ensure thorough mixing during staining- Perform instrument quality control |
| No Clear Peaks | - Incorrect dye concentration- Inadequate fixation- RNase A inefficiency | - Titrate the staining compound- Ensure fixation with ice-cold 70% ethanol- Check RNase A activity and concentration |
| High Debris Signal | - Excessive cell death- Harsh cell handling | - Use a lower concentration of the compound- Handle cells gently during harvesting and washing |
Safety Precautions
Handle this compound with care. As with many indazole derivatives and fluorescent dyes, it may be harmful if swallowed, inhaled, or absorbed through the skin.[8][9][10][11] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions. Dispose of waste according to institutional guidelines.
Conclusion
This application note provides a framework for utilizing this compound as a novel fluorescent probe for cell cycle analysis by flow cytometry. The provided protocol is a general guideline and may require optimization for specific cell types and experimental conditions. By following this detailed methodology, researchers can effectively assess the impact of this compound on cell cycle progression.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 3. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for In Vivo Studies with Fluorinated Indazole Derivatives
Disclaimer: Publicly available in vivo experimental data specifically for 5-Fluoro-1-methyl-1H-indazol-3-amine is limited. The following application notes and protocols are based on established methodologies for a closely related and well-studied class of fluorinated indazole derivatives with demonstrated anti-cancer properties. These should serve as a comprehensive template for designing and executing in vivo studies for this compound.
Application Notes
Compound Overview: Fluorinated Indazole Derivatives
Fluorinated indazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a fluorine atom can significantly modulate a compound's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. Many indazole-based compounds have been investigated for their potential as anti-cancer agents, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Potential Mechanism of Action
While the specific targets of this compound are not yet fully elucidated, related indazole derivatives have been shown to exert their anti-tumor effects through various mechanisms, including:
-
Inhibition of Protein Kinases: Many indazole compounds are designed as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell growth and survival.
-
Modulation of Apoptotic Pathways: Some derivatives have been observed to induce apoptosis by affecting the expression of key regulatory proteins such as those in the Bcl-2 family and the p53/MDM2 pathway.[1][2]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another mechanism by which these compounds can inhibit tumor growth.[1][2]
The diagram below illustrates a potential signaling pathway that could be targeted by fluorinated indazole derivatives, leading to apoptosis.
Caption: Potential inhibitory signaling pathway of a fluorinated indazole derivative.
In Vivo Model Selection
The choice of an appropriate animal model is critical for the successful evaluation of an anti-cancer compound. For fluorinated indazole derivatives, human tumor xenograft models in immunocompromised mice (e.g., athymic nude or SCID mice) are commonly used.
Recommended Xenograft Models:
| Cancer Type | Cell Line | Rationale |
| Lung Cancer | A549 | Commonly used and well-characterized. |
| Leukemia | K562 | Model for chronic myeloid leukemia.[1][2] |
| Prostate Cancer | PC-3 | Represents androgen-independent prostate cancer. |
| Hepatoma | HepG2 | A well-differentiated human hepatocellular carcinoma line. |
Experimental Protocols
Animal Husbandry and Acclimation
-
Species: Athymic Nude Mice (nu/nu) or SCID mice.
-
Age: 6-8 weeks.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
-
Diet: Ad libitum access to sterile food and water.
-
Acclimation: Animals should be acclimated for at least one week prior to the commencement of the study.
Tumor Cell Implantation
-
Cell Preparation: Harvest cancer cells (e.g., A549, K562) during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
Experimental Design and Dosing
The following diagram outlines a typical workflow for an in vivo efficacy study.
Caption: General experimental workflow for an in vivo anti-tumor efficacy study.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (W2 x L) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm3, randomly assign the mice to different treatment groups (n=8-10 mice per group).
Treatment Groups:
| Group | Treatment | Dose | Route of Administration | Frequency |
| 1 | Vehicle Control | - | Oral (p.o.) or Intraperitoneal (i.p.) | Daily |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | Oral (p.o.) or Intraperitoneal (i.p.) | Daily |
| 3 | This compound | Mid Dose (e.g., 25 mg/kg) | Oral (p.o.) or Intraperitoneal (i.p.) | Daily |
| 4 | This compound | High Dose (e.g., 50 mg/kg) | Oral (p.o.) or Intraperitoneal (i.p.) | Daily |
| 5 | Positive Control (e.g., 5-Fluorouracil) | 20 mg/kg | Intraperitoneal (i.p.) | Every 3 days |
-
Dosing Preparation: The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The formulation should be prepared fresh daily.
-
Monitoring: Record body weight and tumor volume for each mouse every 2-3 days. Observe the animals daily for any signs of toxicity.
Endpoint and Data Collection
-
Study Termination: The study should be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration (e.g., 21-28 days).
-
Euthanasia and Tissue Collection: Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Excise the tumors, weigh them, and collect a portion for downstream analysis.
Data Presentation
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Endpoint (mm3 ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | Data | - |
| Low Dose | Data | Calculate |
| Mid Dose | Data | Calculate |
| High Dose | Data | Calculate |
| Positive Control | Data | Calculate |
Table 2: Body Weight Changes
| Treatment Group | Initial Mean Body Weight (g ± SEM) | Final Mean Body Weight (g ± SEM) | Body Weight Change (%) |
| Vehicle Control | Data | Data | Calculate |
| Low Dose | Data | Data | Calculate |
| Mid Dose | Data | Data | Calculate |
| High Dose | Data | Data | Calculate |
| Positive Control | Data | Data | Calculate |
Downstream Analysis
-
Histology: Fix a portion of the tumor tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
-
Western Blotting: Snap-freeze a portion of the tumor tissue in liquid nitrogen for protein extraction and subsequent western blot analysis to investigate the modulation of target signaling pathways.
-
Pharmacokinetic (PK) Studies: In a separate cohort of animals, blood samples can be collected at various time points after a single dose of the compound to determine its pharmacokinetic profile (e.g., Cmax, Tmax, AUC, half-life).
By following these detailed application notes and protocols, researchers can effectively design and execute robust in vivo studies to evaluate the anti-cancer efficacy of this compound and other novel fluorinated indazole derivatives.
References
Application Notes and Protocols for the Formulation of 5-Fluoro-1-methyl-1H-indazol-3-amine for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1-methyl-1H-indazol-3-amine is a small molecule belonging to the indazole class of compounds. Various substituted indazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include potential anti-tumor and anti-inflammatory properties.[1][2][3] For the successful in vivo evaluation of this compound in animal models, a safe and effective formulation that ensures appropriate bioavailability is crucial. Like many new chemical entities (NCEs), indazole derivatives can exhibit poor aqueous solubility, which presents a significant challenge for preclinical formulation development.[4][5]
These application notes provide a systematic approach to developing a suitable formulation for this compound for animal studies, covering physicochemical characterization, formulation strategies, and detailed experimental protocols.
Physicochemical Characterization
A fundamental step in formulation development is the initial physicochemical characterization of the test compound.[4] This data will guide the selection of an appropriate formulation strategy.
Table 1: Key Physicochemical Properties for Formulation Development
| Property | Description | Importance for Formulation |
| Aqueous Solubility | The concentration of the compound that will dissolve in water at a specific pH and temperature. | Determines if a simple aqueous solution is feasible. Low solubility necessitates the use of solubilizing agents or alternative formulation approaches. |
| pKa | The acid dissociation constant, indicating the ionization state of the compound at different pH values. | Influences solubility at different physiological pHs (e.g., stomach vs. intestine) and can be used to determine if pH adjustment can enhance solubility. |
| LogP/LogD | The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the lipophilicity of the compound. | A high LogP suggests poor aqueous solubility and good membrane permeability. It helps in selecting appropriate co-solvents and lipid-based systems. |
| Melting Point | The temperature at which the solid form of the compound becomes a liquid. | A high melting point can indicate strong crystal lattice energy, which may correlate with lower solubility. |
| Physical Form | The crystalline or amorphous nature of the solid compound. Different polymorphic forms can have different solubilities and stabilities. | The physical form can impact dissolution rate and bioavailability. It's important to ensure consistency of the physical form used in studies. |
Formulation Development Workflow
A tiered approach is recommended for formulation development, starting with simpler methods and progressing to more complex systems as needed.
Recommended Vehicle Formulations for In Vivo Studies
The choice of vehicle depends on the route of administration, the required dose, and the solubility of the compound.[6] It is crucial to select excipients that are safe and well-tolerated in the chosen animal species.[6]
Table 2: Common Vehicle Components for Preclinical Studies
| Component Type | Examples | Purpose | Considerations |
| Aqueous Vehicles | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Water for Injection | Used for soluble compounds. | Check for pH-dependent solubility and stability. |
| Co-solvents | DMSO, Ethanol, Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG) | To dissolve hydrophobic compounds. | Potential for toxicity at high concentrations. Risk of precipitation upon injection into the aqueous physiological environment. |
| Surfactants/ Emulsifiers | Tween® 80, Kolliphor® EL, Solutol® HS 15 | To increase solubility and improve stability of solutions and suspensions. | Can have physiological effects and may cause hypersensitivity reactions (especially Kolliphor® EL). |
| Complexing Agents | Sulfobutylether-β-cyclodextrin (SBE-β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD) | To form inclusion complexes with the drug, increasing its aqueous solubility. | Can affect drug pharmacokinetics. Potential for renal toxicity at high doses. |
| Suspending Agents | Methylcellulose (MC), Carboxymethylcellulose (CMC) | To create uniform suspensions of insoluble compounds. | Requires careful particle size control of the drug substance. Viscosity can be an issue for injection. |
| Lipid Vehicles | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) | For highly lipophilic compounds, often for oral administration. | Can influence drug absorption. |
Experimental Protocols
The following protocols provide a starting point for developing a formulation for this compound.
Protocol 1: Solubility Assessment in Common Vehicles
Objective: To determine the approximate solubility of the compound in various vehicles to guide formulation selection.
Materials:
-
This compound powder
-
Selection of vehicles from Table 2 (e.g., Saline, 10% DMSO/90% Saline, 10% DMSO/40% PEG300/50% Saline, 20% SBE-β-CD in water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
Procedure:
-
Weigh a small, known amount of the compound (e.g., 2-5 mg) into several microcentrifuge tubes.
-
Add a small, measured volume (e.g., 100 µL) of a vehicle to each tube to create a slurry.
-
Vortex each tube vigorously for 1-2 minutes.
-
Place the tubes on an orbital shaker at room temperature for 24 hours to allow them to reach equilibrium.
-
After 24 hours, visually inspect for undissolved particles.
-
If particles remain, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
The measured concentration represents the equilibrium solubility in that vehicle.
Protocol 2: Preparation of a Co-solvent-Based Formulation
Objective: To prepare a solution of the compound using a co-solvent system, suitable for oral (PO) or intraperitoneal (IP) administration.
Example Formulation (1 mL): 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tube or vial
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound for the desired final concentration (e.g., for a 5 mg/mL solution, weigh 5 mg of the compound).
-
Add the weighed compound to a sterile tube.
-
Add 100 µL of DMSO to the tube. Vortex until the compound is completely dissolved. A brief sonication may aid dissolution.[7]
-
Add 400 µL of PEG300 to the solution and mix thoroughly by vortexing.[7]
-
Add 50 µL of Tween-80 and vortex until the solution is homogeneous.[7]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex the final solution until it is clear and uniform.[7]
-
Visually inspect the final formulation for any precipitation. If the solution is not clear, gentle warming (to 37°C) or sonication may be attempted.
Protocol 3: Preparation of a Suspension Formulation
Objective: To prepare a uniform suspension for oral administration when the compound cannot be fully dissolved at the required concentration.
Example Formulation (10 mL): 1% Methylcellulose with 0.2% Tween-80
Materials:
-
This compound powder (micronized, if possible)
-
Methylcellulose (MC)
-
Tween-80
-
Sterile water
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare the Vehicle:
-
Heat approximately 5 mL of sterile water to 60-70°C.
-
Slowly add 100 mg of Methylcellulose (for a 1% final concentration) while stirring to disperse.
-
Add 5 mL of cold sterile water and continue stirring at room temperature or in an ice bath until a clear, viscous solution forms.
-
Add 20 µL of Tween-80 (for a 0.2% final concentration) and mix thoroughly.
-
-
Prepare the Suspension:
-
Weigh the required amount of the compound for the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg).
-
Place the compound in a mortar.
-
Add a small amount of the prepared vehicle to the mortar to form a paste. Triturate with the pestle until a smooth, uniform paste is formed. This step is critical to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the suspension to a suitable container and stir with a magnetic stir bar for at least 30 minutes to ensure homogeneity.
-
Store the suspension under refrigeration and ensure it is thoroughly re-suspended (e.g., by vortexing or stirring) before each dose administration.
-
Stability Testing
Once a lead formulation is identified, its short-term stability should be assessed to ensure the compound remains dissolved or uniformly suspended and chemically stable for the duration of the study.[8][9]
Procedure:
-
Prepare the final formulation.
-
Store aliquots under intended study conditions (e.g., room temperature, 4°C).
-
At various time points (e.g., 0, 4, 24, 48 hours), visually inspect the formulation for precipitation, color change, or phase separation.
-
For solutions, measure the concentration of the active compound by a stability-indicating analytical method (e.g., HPLC) to check for degradation.
-
For suspensions, assess the ease of re-suspension and check for any changes in particle size or morphology.
Conclusion
The formulation of this compound for animal studies requires a systematic approach, beginning with physicochemical characterization and progressing through a tiered evaluation of formulation strategies. Due to the likelihood of poor aqueous solubility, co-solvent systems, cyclodextrin-based solutions, or suspensions are viable options. The protocols provided here offer a robust starting point for developing a safe, stable, and effective formulation to enable reliable in vivo assessment of this promising compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ifif.org [ifif.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-1-methyl-1H-indazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluoro-1-methyl-1H-indazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective two-step synthetic pathway starts with a substituted 2-fluorobenzonitrile. The first step is the formation of the indazole-3-amine core through a cyclization reaction with hydrazine. The second step involves the selective methylation of the indazole ring.
Q2: What are the most critical factors affecting the yield and purity of the final product?
The most critical factors include:
-
Purity of starting materials: Impurities in the 2-fluoro-5-bromobenzonitrile can lead to side reactions and difficult purification.
-
Reaction conditions for cyclization: Temperature and reaction time for the reaction with hydrazine hydrate are crucial for driving the reaction to completion and minimizing degradation.
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Regioselectivity of N-methylation: The formation of the desired N-1 methylated isomer over the N-2 isomer is a significant challenge. The choice of base and solvent is paramount for controlling this selectivity.
-
Purification methods: Effective removal of regioisomers and other byproducts is essential for obtaining a high-purity product.
Q3: How can I control the N-1 vs. N-2 methylation of the indazole ring?
The regioselectivity of N-alkylation is a well-known challenge in indazole chemistry. To favor the formation of the desired N-1 methyl isomer, using a strong, non-nucleophilic base in an aprotic polar solvent is recommended. A common and effective system is sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This combination promotes the formation of the thermodynamically more stable N-1 substituted product.
Q4: What are the expected analytical characteristics of the final product?
For this compound, you should expect to see:
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¹H NMR: Distinct signals for the methyl group, the aromatic protons, and the amine protons.
-
¹³C NMR: The expected number of carbon signals, including the methyl carbon and the aromatic carbons, with characteristic splitting for the carbon attached to the fluorine atom.
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Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the product (C₈H₈FN₃, approx. 165.17 g/mol ).
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Purity: Should be assessed by HPLC or LC-MS.
Troubleshooting Guide
Issue 1: Low Yield in the Synthesis of 5-Fluoro-1H-indazol-3-amine (Step 1)
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Ensure an adequate excess of hydrazine hydrate is used. |
| Side Reactions | The formation of hydrazones or dimers can occur.[1] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Product Loss During Workup | The product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate). Adjusting the pH of the aqueous layer before extraction may improve recovery. |
Issue 2: Formation of N-2 Methylated Isomer (Step 2)
| Potential Cause | Recommended Action |
| Incorrect Base/Solvent System | The choice of base and solvent is critical for regioselectivity. Using sodium hydride (NaH) in anhydrous THF is known to favor N-1 alkylation. Avoid protic solvents which can lead to a mixture of isomers. |
| Reaction Temperature | The deprotonation and alkylation steps can be temperature-sensitive. Perform the deprotonation with NaH at 0 °C and then allow the reaction to warm to room temperature for the alkylation step. |
| Nature of the Methylating Agent | While methyl iodide is commonly used, other methylating agents like dimethyl sulfate can be considered, though they may also affect selectivity. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Action |
| Presence of Regioisomers | The N-1 and N-2 isomers can be difficult to separate. Flash column chromatography on silica gel is typically required. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is necessary to achieve good separation. |
| Residual Starting Material | If the N-methylation reaction is incomplete, unreacted 5-Fluoro-1H-indazol-3-amine will be present. Monitor the reaction to completion by TLC or LC-MS. |
| Byproducts from Side Reactions | Impurities from the starting materials or side reactions can co-elute with the product. Ensure the purity of the intermediate from Step 1 before proceeding to the methylation step. |
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-1H-indazol-3-amine
This protocol is adapted from the synthesis of similar 3-aminoindazoles.[2]
Materials:
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2-Amino-5-fluorobenzonitrile
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Hydrazine hydrate (80% solution in water)
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Ethylene glycol
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine 2-Amino-5-fluorobenzonitrile (1.0 eq) and ethylene glycol.
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Add hydrazine hydrate (4.0 eq) to the mixture.
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Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
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Cool the reaction mixture to room temperature and pour it into ice-water.
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The product will precipitate out of the solution. Collect the solid by filtration.
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Wash the solid with cold water and dry under vacuum to yield 5-Fluoro-1H-indazol-3-amine.
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 4-6 hours |
| Temperature | 120-130 °C |
Step 2: Synthesis of this compound
This protocol is designed to favor the formation of the N-1 methylated isomer.
Materials:
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5-Fluoro-1H-indazol-3-amine
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Sodium hydride (NaH, 60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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Methyl iodide (CH₃I)
Procedure:
-
To a dry, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-Fluoro-1H-indazol-3-amine (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
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Cool the solution to 0 °C using an ice bath.
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Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
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Slowly add methyl iodide (1.2 eq) to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
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Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate this compound.
| Parameter | Value |
| Typical Yield | 60-75% (after purification) |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to room temperature |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Optimizing Synthesis of 5-Fluoro-1-methyl-1H-indazol-3-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Fluoro-1-methyl-1H-indazol-3-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the 5-Fluoro-1H-indazol-3-amine core?
A1: A prevalent method for synthesizing the 1H-indazol-3-amine core involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine. For instance, 5-bromo-2-fluorobenzonitrile can be refluxed with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine in high yield.[1] This intermediate can then undergo further functionalization.
Q2: How can the methyl group be introduced at the N1 position of the indazole ring?
A2: N-methylation of the indazole ring is typically achieved after the formation of the indazole core. This can be accomplished using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate or sodium hydride in an appropriate solvent like acetonitrile or DMF.
Q3: What are the key challenges in the synthesis of this compound derivatives?
A3: Key challenges often include achieving high yields, minimizing the formation of regioisomers during N-alkylation, and managing impurities that can arise from side reactions. The presence of the fluorine atom can influence the reactivity of the aromatic ring, potentially requiring adjustments to reaction conditions compared to non-fluorinated analogs.[2]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system (e.g., a gradient of hexane and ethyl acetate) will depend on the polarity of the specific derivative. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Cyclization Step | Incomplete reaction due to insufficient temperature or reaction time. | Increase the reaction temperature to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Degradation of starting material or product. | Consider using milder reaction conditions or a different solvent. For sensitive substrates, lowering the temperature and extending the reaction time may be beneficial. | |
| Formation of N2-methyl Isomer | Steric hindrance or electronic effects favoring methylation at the N2 position. | The ratio of N1 to N2 isomers can be influenced by the choice of base, solvent, and methylating agent. A systematic optimization of these parameters is recommended. See the table below for starting conditions. |
| Reaction temperature is too high. | Perform the methylation at a lower temperature (e.g., room temperature or 0 °C) to potentially improve the regioselectivity. | |
| Incomplete Methylation | Insufficient amount of methylating agent or base. | Use a slight excess (1.1-1.5 equivalents) of the methylating agent and ensure at least one equivalent of a suitable base is present. |
| Poor solubility of the starting indazole. | Select a solvent in which the starting material is more soluble, such as DMF or DMSO. | |
| Difficult Purification | Co-elution of the desired product with impurities or isomers. | Optimize the mobile phase for column chromatography. A shallow gradient or the use of a different solvent system (e.g., dichloromethane/methanol) may improve separation. |
| Oily product that is difficult to handle. | Attempt to form a salt (e.g., hydrochloride salt) of the amine to induce crystallization and facilitate purification. |
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-1H-indazol-3-amine
A plausible synthetic route starts with a substituted 2-fluorobenzonitrile.
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Reaction Setup: To a round-bottom flask, add 2,5-difluorobenzonitrile (1 equivalent) and ethanol.
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Addition of Hydrazine: Add hydrazine hydrate (3-5 equivalents) to the solution.
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Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.
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Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: N-methylation of 5-Fluoro-1H-indazol-3-amine
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Reaction Setup: Dissolve 5-Fluoro-1H-indazol-3-amine (1 equivalent) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.
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Addition of Base: Add a base such as potassium carbonate (1.5-2 equivalents).
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Addition of Methylating Agent: Add methyl iodide (1.1-1.2 equivalents) dropwise to the mixture.
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Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
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Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to separate the N1 and N2 isomers.
Data Presentation
Table 1: Optimization of N-Methylation Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio (Conceptual) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | Reflux | 2:1 | 75 |
| 2 | NaH | THF | 0 to RT | 4:1 | 85 |
| 3 | Cs₂CO₃ | DMF | RT | 5:1 | 90 |
| 4 | K₂CO₃ | DMF | 80 | 1.5:1 | 80 |
Note: The data in this table is conceptual and serves as a starting point for optimization. Actual results may vary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for synthesis optimization.
References
Technical Support Center: Synthesis of 5-Fluoro-1-methyl-1H-indazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-1-methyl-1H-indazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A prevalent method for the synthesis of this compound involves a two-step process:
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Cyclization: Reaction of a substituted 2-fluorobenzonitrile, such as 2,4-difluorobenzonitrile or 2-fluoro-5-nitrobenzonitrile, with methylhydrazine to form the indazole ring.
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Functional Group Transformation (if necessary): If starting with a nitro-substituted benzonitrile, the resulting nitroindazole intermediate is subsequently reduced to the desired 3-amino group.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
The most frequently encountered impurities can be categorized as follows:
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Regioisomeric Impurity: The primary impurity is typically the undesired N2-methylated isomer, 5-Fluoro-2-methyl-2H-indazol-3-amine. The formation of this isomer is highly dependent on the reaction conditions during the methylation step.
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Starting Material-Related Impurities: Unreacted starting materials such as the fluorobenzonitrile derivative and methylhydrazine may be present. Impurities within these starting materials can also carry through to the final product.
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Process-Related Impurities: Byproducts from side reactions, such as hydrolysis of the nitrile group or incomplete reduction of a nitro group, can occur.
Q3: How can I minimize the formation of the N2-methylated regioisomer?
Controlling the regioselectivity of the N-methylation is crucial. The choice of base and solvent system plays a significant role. Studies on similar indazole alkylations have shown that using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can favor the formation of the desired N1-isomer. In contrast, weaker bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) may lead to a mixture of N1 and N2 isomers.
Q4: What analytical techniques are recommended for identifying and quantifying impurities?
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary technique for separating and quantifying the desired product and its impurities. A C18 column is often suitable.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and can be used to differentiate between the N1 and N2 isomers. Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can be particularly useful in unambiguously assigning the methyl group to the N1 or N2 position.
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of impurities, aiding in their identification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction during cyclization.- Suboptimal temperature for the reaction.- Inefficient reduction of the nitro group (if applicable). | - Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize the reaction temperature. Cyclization reactions with hydrazines are often performed at elevated temperatures.- Ensure the reducing agent is fresh and used in sufficient excess. |
| High Levels of N2-Isomer Impurity | - Incorrect choice of base and/or solvent for methylation.- Reaction temperature is too high, leading to thermodynamic equilibration. | - For N1-selectivity, use a strong base like sodium hydride in an aprotic solvent like THF.- Avoid weaker bases like potassium carbonate in DMF if N1-selectivity is desired.- Perform the methylation at a controlled, lower temperature. |
| Presence of Unreacted Starting Materials | - Insufficient reaction time.- Stoichiometry of reactants is not optimal. | - Increase the reaction time and monitor for completion.- Use a slight excess of methylhydrazine to ensure full conversion of the benzonitrile. |
| Formation of Unidentified Byproducts | - Side reactions due to moisture or air.- Degradation of starting materials or product. | - Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Analyze byproducts by LC-MS and NMR to identify their structures and propose a formation mechanism to better control the reaction. |
| Difficulty in Purifying the Final Product | - Co-elution of the desired product and the N2-isomer during column chromatography. | - Optimize the HPLC or column chromatography method. A different solvent system or a different stationary phase may be required.- Consider recrystallization from a suitable solvent system to selectively crystallize the desired isomer. |
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure | Typical Origin | Analytical Detection |
| 5-Fluoro-2-methyl-2H-indazol-3-amine | Isomer of the final product | Non-regioselective N-methylation | HPLC, NMR (distinguishable chemical shifts for the N-methyl group and aromatic protons) |
| 5-Fluoro-1H-indazol-3-amine | Unmethylated precursor | Incomplete methylation reaction | HPLC, NMR |
| 2,4-Difluorobenzonitrile | Starting material | Incomplete cyclization reaction | GC-MS, HPLC |
| Methylhydrazine | Reagent | Excess reagent not removed during workup | Difficult to detect by HPLC-UV, may require derivatization or specific GC methods |
| 5-Fluoro-1-methyl-1H-indazol-3-carboxamide | Process-related impurity | Hydrolysis of the nitrile group of an intermediate followed by cyclization and methylation | HPLC, LC-MS |
Experimental Protocols
Key Experiment: N1-Methylation of 5-Fluoro-1H-indazol-3-amine
This is a representative protocol based on literature for selective N1-alkylation of indazoles. Optimization for the specific substrate is recommended.
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Preparation: To a solution of 5-Fluoro-1H-indazol-3-amine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
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Deprotonation: Allow the mixture to stir at room temperature for 30 minutes.
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Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
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Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
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Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.
Mandatory Visualization
Caption: Troubleshooting workflow for impurity identification and mitigation.
Technical Support Center: Purification of 5-Fluoro-1-methyl-1H-indazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Fluoro-1-methyl-1H-indazol-3-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Possible Cause | Recommended Solution |
| Product Precipitation: The target compound may have precipitated during the purification process. | For HPLC, try using detergents or adjusting the NaCl concentration in the elution buffer. For column chromatography, consider a different solvent system. |
| Incomplete Elution: The elution conditions may be too mild to release the compound from the column. | In HPLC, elute with an increasing imidazole concentration or a decreasing pH. For column chromatography, gradually increase the polarity of the eluting solvent. |
| Suboptimal Buffer/Sample Composition: The pH and composition of the sample and binding buffer can affect recovery. | Ensure that strong reducing or chelating agents are not present in the sample at high concentrations. Verify the pH of your buffers. |
| Product Degradation: The target compound may be sensitive to the purification conditions. | Minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures) and consider using alternative purification methods. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Co-elution of Impurities: Impurities with similar polarity to the target compound may co-elute. | Optimize the separation method. For column chromatography, use a shallower solvent gradient. For HPLC, adjust the mobile phase composition and gradient. |
| Formation of Isomers: The synthesis of indazoles can often lead to N1 and N2 isomers, which can be difficult to separate.[1][2] | The choice of base and solvent during synthesis is crucial. For instance, NaH in THF tends to favor N1-alkylation.[1][2] Careful optimization of chromatographic conditions is necessary for separation. |
| Incomplete Reaction: The presence of starting materials in the final product indicates an incomplete reaction. | Ensure sufficient reaction time and appropriate stoichiometry of reagents during synthesis.[2] |
| Column Overloading: Exceeding the binding capacity of the column can lead to impurities in the eluate. | Reduce the amount of crude sample loaded onto the column. A general guideline for column chromatography is a 1:20 to 1:100 ratio of crude product to silica gel by weight.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable purification techniques for this compound?
A1: Based on the purification of structurally similar compounds, the most suitable techniques are:
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Flash Column Chromatography: This is a standard method for purifying gram-scale quantities of organic compounds and is effective for separating moderately polar compounds.[3][4]
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Preparative High-Performance Liquid Chromatography (HPLC): This technique is ideal for achieving high purity, especially for smaller quantities of the compound.[5] Reversed-phase chromatography is a common approach for aromatic amines.[5]
Q2: How can I select an appropriate solvent system for column chromatography?
A2: The ideal approach is to first screen various solvent systems using Thin-Layer Chromatography (TLC).[4] A good starting point for many indazole derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[3] Adjust the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[4]
Q3: What are the common impurities I should expect?
A3: Common impurities in the synthesis of substituted indazoles include:
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Regioisomers: Specifically, the N2-substituted isomer is a common side product in N1-alkylation reactions.[1]
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Unreacted Starting Materials: Such as the corresponding unmethylated indazole.
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By-products: Formed from side reactions during the synthesis.
Q4: My purification by column chromatography is not giving a good separation. What can I do?
A4: If you are experiencing poor separation, consider the following:
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Optimize the Solvent System: As determined by TLC, a good separation should show distinct spots for your product and impurities.
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Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with close Rf values.
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Check the Column Packing: Ensure the silica gel is packed uniformly without any air bubbles, as this can lead to poor separation.[3]
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Sample Loading: Use the "dry loading" method if your compound is not very soluble in the initial eluent. This involves pre-adsorbing the crude sample onto a small amount of silica gel before loading it onto the column.[4]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Solvent System Selection: Based on TLC analysis, choose a solvent system (e.g., n-hexane/ethyl acetate) that provides an Rf value of ~0.25-0.35 for this compound.
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Column Preparation:
-
Sample Loading:
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Dissolve the crude sample in a minimal amount of a suitable solvent.
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Alternatively, use a dry loading technique by adsorbing the sample onto a small amount of silica gel.[4]
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
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Begin elution with the non-polar solvent system identified during TLC screening.
-
If necessary, gradually increase the polarity of the eluent to elute the target compound.
-
-
Fraction Collection and Analysis:
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Collect fractions and analyze them by TLC to identify those containing the purified product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Preparative HPLC
This protocol is a starting point and may require optimization.
-
Instrumentation and Materials:
-
Mobile Phase Preparation:
-
Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% TFA or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Flow Rate: Dependent on the column dimensions.
-
Detection Wavelength: Determined by the UV spectrum of the compound.
-
Gradient: A typical starting gradient might be from 10% B to 90% B over 20-30 minutes. This should be optimized based on analytical HPLC runs.
-
-
Fraction Collection and Product Isolation:
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Collect fractions corresponding to the peak of the target compound.
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Combine the pure fractions.
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The acetonitrile can be removed by rotary evaporation.
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The remaining aqueous solution can be lyophilized to yield the purified product as a solid.[5]
-
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Logic for Purification Issues.
References
Technical Support Center: Solubility Enhancement for 5-Fluoro-1-methyl-1H-indazol-3-amine
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with 5-Fluoro-1-methyl-1H-indazol-3-amine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my aqueous assay buffer. What are the initial steps to troubleshoot this?
A1: When encountering precipitation, a systematic approach is recommended. First, visually confirm the precipitate in your solution. The issue often arises when diluting a concentrated DMSO stock into an aqueous buffer. Ensure the final DMSO concentration is as low as possible, typically below 1%, to minimize solvent-induced precipitation.[1] Next, consider the pH of your assay buffer. Since this compound contains an amine group, its solubility is likely pH-dependent.[1][2] Lowering the pH can protonate the amine, increasing its polarity and aqueous solubility.[1][]
Q2: How can I use pH adjustment to improve the solubility of my compound?
A2: For amine-containing compounds, solubility generally increases as the pH decreases.[1] It is advisable to test the solubility of your compound across a pH range that is compatible with your assay. Start by preparing a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4) and determine the concentration at which the compound remains in solution. However, be mindful of the potential for pH to affect your biological target or assay components.[1]
Q3: What are co-solvents and how can they help improve solubility?
A3: Co-solvents are water-miscible organic solvents added in small amounts to the aqueous buffer to increase the solubility of hydrophobic compounds.[4][5][6] Common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[][4][6] These agents work by reducing the polarity of the aqueous solvent system, which can better accommodate non-polar molecules.[7] When using co-solvents, it is crucial to perform a solvent tolerance control in your assay to ensure the co-solvent itself does not interfere with the experimental results.[1]
Q4: Can forming a salt of my compound improve its solubility?
A4: Yes, salt formation is a widely used and effective method for increasing the solubility and dissolution rate of ionizable drugs.[8][9][10] Converting the free base of this compound to a salt, such as a hydrochloride or mesylate salt, can significantly enhance its aqueous solubility.[1][11] This is because salts are generally more water-soluble than their corresponding free base forms.[8][11][12]
Q5: What are cyclodextrins and are they suitable for my assay?
A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, thereby increasing their apparent water solubility.[][14][15][16] This "host-guest" complex presents a hydrophilic exterior, making the compound more soluble in aqueous solutions without altering its chemical structure.[] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[][14] Cyclodextrin-based formulations can be particularly useful for in vivo studies as well.[17]
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the potential improvement in aqueous solubility of a hypothetical poorly soluble indazole-amine compound using different formulation strategies.
| Formulation Strategy | Solvent System | Compound Concentration (µM) | Observation |
| Control | 1% DMSO in PBS (pH 7.4) | 50 | Precipitation observed |
| pH Adjustment | 1% DMSO in PBS (pH 6.0) | 100 | Clear solution |
| Co-solvent | 1% DMSO, 5% Ethanol in PBS (pH 7.4) | 150 | Clear solution |
| Cyclodextrin | 1% DMSO in PBS (pH 7.4) with 2% HP-β-CD | 250 | Clear solution |
| Salt Form | Hydrochloride salt in water | 500 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Accurately weigh a precise amount of this compound.
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Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
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Use gentle vortexing or sonication to ensure the compound is fully dissolved.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay using pH Adjustment
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Prepare a series of aqueous buffers at different pH values (e.g., 5.0, 6.0, 6.5, 7.0, 7.4).
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From your DMSO stock solution, perform serial dilutions into each of the prepared buffers.
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Allow the solutions to equilibrate at room temperature for a set period (e.g., 2 hours).
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Visually inspect each solution for any signs of precipitation.
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(Optional) Quantify the amount of soluble compound by analyzing the supernatant after centrifugation using a suitable analytical method like HPLC-UV.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. bepls.com [bepls.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 9. rjpdft.com [rjpdft.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 16. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
Technical Support Center: Overcoming Resistance to Indazole-Based Inhibitors
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based inhibitors. The indazole scaffold is a core component of many kinase inhibitors used in cancer therapy.[1][2][3] However, as with many targeted therapies, the development of drug resistance is a significant clinical and experimental challenge.[4][5][6][7][8] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you understand, identify, and overcome resistance to indazole-based inhibitors in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to kinase inhibitors like those based on an indazole scaffold?
A1: Acquired resistance to kinase inhibitors typically arises from two main phenomena:
-
On-Target Alterations: These are genetic changes in the drug's target kinase.[9] The most common is the emergence of point mutations in the kinase domain. A critical example is the "gatekeeper" mutation, where a key amino acid residue that controls access to a hydrophobic pocket is altered.[6][7][10][11][12] This mutation can physically block the inhibitor from binding or can shift the kinase's conformation to a state that reduces the inhibitor's affinity.[6][7][10]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target.[4][5][8][13] For instance, if an inhibitor targets a kinase in the MAPK pathway, cells might upregulate signaling through a parallel pathway like PI3K/AKT to maintain proliferation and survival.[13][14] A well-documented example is the activation of the AXL receptor tyrosine kinase, which can drive resistance to EGFR inhibitors.[14][15][16][17]
Q2: My indazole-based inhibitor has lost its effectiveness in my cell line. How can I confirm that the cells have developed resistance?
A2: The first step is to quantitatively assess the inhibitor's potency in your treated cell line compared to the parental (non-treated) line. This is done by determining the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value for the treated cells indicates the development of resistance.[18]
Confirmation Workflow:
-
Determine IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on both the parental and the suspected resistant cell lines using a range of inhibitor concentrations.
-
Compare IC50 Values: A resistant cell line will require a much higher concentration of the inhibitor to achieve 50% cell death compared to the sensitive parental line.[19][20]
-
Analyze Target Phosphorylation: Use Western blotting to check the phosphorylation status of the inhibitor's direct target and key downstream effectors. In resistant cells, you may see a restoration of downstream signaling despite the presence of the inhibitor.
Q3: What are the most effective strategies to overcome or prevent resistance in my experimental models?
A3: Several strategies can be employed to combat resistance:
-
Combination Therapy: This is a highly effective approach. By simultaneously targeting the primary pathway and a known bypass pathway, you can prevent or overcome resistance.[4][13] For example, combining an EGFR inhibitor with an AXL inhibitor has shown promise in overcoming resistance in non-small cell lung cancer models.[13][15]
-
Next-Generation Inhibitors: If resistance is due to a specific on-target mutation (like a gatekeeper mutation), using a next-generation inhibitor designed to bind effectively to the mutated kinase can restore sensitivity.[6]
-
Targeting Downstream Effectors: Instead of targeting the initial kinase, inhibiting a crucial downstream node common to both the primary and bypass pathways can be an effective strategy.
Troubleshooting Guide
Problem: Inconsistent results or loss of inhibitor potency in cell culture.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of Resistance | Perform an IC50 determination via a cell viability assay on your current cell stock and compare it to the parental line or an early-passage stock. | A significant rightward shift in the dose-response curve and a higher IC50 value confirm resistance. |
| Inhibitor Degradation | Prepare a fresh stock solution of the inhibitor from powder. Verify the concentration and purity if possible. | Potency is restored with the fresh inhibitor stock. |
| High ATP Competition | ATP-competitive inhibitors can be less effective in biochemical assays with high ATP concentrations compared to cellular environments.[21] | If applicable, lowering the ATP concentration in an in vitro kinase assay should increase the inhibitor's apparent potency. |
| Cell Line Contamination | Have your cell line authenticated (e.g., by STR profiling). | Confirmation of the correct cell line identity. |
Data Presentation: Comparing Sensitive vs. Resistant Cell Lines
The following table illustrates typical data you might generate when comparing a sensitive parental cell line to a newly developed resistant subline.
| Cell Line | Inhibitor | IC50 (nM) | Fold Resistance |
| Parental HCC827 | Indazole Inhibitor X | 15 nM | 1.0 |
| Resistant HCC827-R | Indazole Inhibitor X | 850 nM | 56.7 |
| Parental A549 | Indazole Inhibitor Y | 50 nM | 1.0 |
| Resistant A549-R | Indazole Inhibitor Y | 1200 nM | 24.0 |
Note: These are illustrative values. Actual results will vary based on the inhibitor, cell line, and resistance mechanism.
Key Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a common method for generating a resistant cell line by continuous exposure to escalating drug concentrations.[18][22][23]
Materials:
-
Parental cancer cell line
-
Indazole-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium and standard cell culture equipment
Procedure:
-
Initial IC50 Determination: First, determine the IC50 of the inhibitor on the parental cell line using a standard cell viability assay.
-
Initial Dosing: Begin by treating the parental cells with the inhibitor at a concentration equal to the IC50.
-
Culture and Monitor: Culture the cells in the presence of the drug. Initially, most cells will die. When the surviving cells repopulate the flask to ~70-80% confluency, passage them.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, double the concentration of the inhibitor.
-
Repeat: Continue this process of culturing and stepwise dose escalation over several weeks to months.[18][22] The cells that survive and proliferate have adapted to the drug pressure.
-
Confirmation of Resistance: Periodically, test the IC50 of the treated cell population. A significant increase in the IC50 value confirms the establishment of a resistant cell line.[18]
-
Cryopreservation: Once a stable resistant line is established (e.g., >10-fold resistance), cryopreserve stocks at various passages.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of your inhibitor.[24][25][26]
Materials:
-
96-well plates
-
Parental and resistant cells
-
Inhibitor stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate overnight.[25]
-
Compound Treatment: Prepare serial dilutions of the indazole inhibitor in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).[27]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[27] Viable cells will convert the yellow MTT to purple formazan crystals.[25][26]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[27]
-
Read Absorbance: Shake the plate for 15 minutes and measure the absorbance at 570 nm.[26][27]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the log of the inhibitor concentration to determine the IC50.[25]
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol allows for the analysis of protein phosphorylation to investigate pathway activation.[28][29]
Materials:
-
Parental and resistant cells treated with inhibitor
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL reagent
Procedure:
-
Cell Lysis: After treating cells with the inhibitor for the desired time, wash them with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer.[29]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[28]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.[28]
-
Detection: Wash the membrane again and apply ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.
Visualizations and Workflows
Signaling Pathways
Caption: Bypass resistance mechanism via AXL-PI3K-AKT pathway activation.
Experimental Workflows
Caption: Workflow for confirming the development of drug resistance.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger | Technology Networks [technologynetworks.com]
- 8. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. View Cleared on “Gatekeeper” Mutation as Bar to Cancer Drug | Harvard Medical School [hms.harvard.edu]
- 11. Targeting Gatekeeper Mutations for Kinase Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 12. Targeting Gatekeeper Mutations for Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 14. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biology.stackexchange.com [biology.stackexchange.com]
- 20. echemi.com [echemi.com]
- 21. benchchem.com [benchchem.com]
- 22. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. broadpharm.com [broadpharm.com]
- 27. benchchem.com [benchchem.com]
- 28. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Fluoro-1-methyl-1H-indazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-1-methyl-1H-indazol-3-amine. Our focus is to address common side reactions and provide practical solutions to improve yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly during the N-methylation of the 5-Fluoro-1H-indazol-3-amine precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired N-1 isomer and presence of a significant amount of the N-2 isomer | The N-methylation of the indazole ring is not regioselective. The reaction conditions may favor the formation of the kinetically controlled N-2 isomer or a mixture of both N-1 and N-2 isomers.[1][2] | To favor the thermodynamically more stable N-1 isomer, use a strong, non-nucleophilic base in an aprotic solvent. A common and effective system is Sodium Hydride (NaH) in Tetrahydrofuran (THF). This combination tends to provide a higher ratio of the desired N-1 methylated product. |
| Presence of unreacted starting material (5-Fluoro-1H-indazol-3-amine) | Incomplete deprotonation of the indazole nitrogen. Insufficient amount or reactivity of the methylating agent. Low reaction temperature or insufficient reaction time. | Ensure that the base is added portion-wise and the reaction is stirred for an adequate amount of time to allow for complete deprotonation before adding the methylating agent. Use a slight excess (1.1-1.2 equivalents) of the methylating agent (e.g., methyl iodide or dimethyl sulfate). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and adjust the reaction time and temperature as needed. |
| Formation of a di-methylated byproduct | Use of a large excess of the methylating agent or a highly reactive methylating agent under harsh conditions. The exocyclic amino group can also be methylated. | Carefully control the stoichiometry of the methylating agent. A slight excess is usually sufficient. Add the methylating agent dropwise at a controlled temperature (e.g., 0 °C) to minimize over-methylation. |
| Difficult separation of N-1 and N-2 isomers | The isomers often have very similar polarities, making chromatographic separation challenging. | Optimize the mobile phase for column chromatography. A gradient elution with a mixture of polar and non-polar solvents (e.g., ethyl acetate/hexanes or dichloromethane/methanol) may be effective. Recrystallization from a suitable solvent system can also be an effective method for separating the isomers, as they may have different solubilities.[3] |
| Degradation of the product during workup or purification | The amino-indazole core may be sensitive to acidic or basic conditions, especially at elevated temperatures. | Use a mild workup procedure. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. When performing chromatography, consider using a silica gel that has been neutralized with a base like triethylamine if the compound shows instability on standard silica. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the formation of the regioisomeric N-2 methylated product, 5-Fluoro-2-methyl-2H-indazol-3-amine. The alkylation of indazoles can occur at either of the two nitrogen atoms in the pyrazole ring, leading to a mixture of N-1 and N-2 isomers.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.
Q2: How can I control the regioselectivity of the N-methylation to favor the desired N-1 isomer?
A2: To enhance the formation of the N-1 isomer, it is generally recommended to use conditions that favor thermodynamic control. This is typically achieved by using a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). These conditions allow for the deprotonation of the indazole, and the resulting indazolide anion can then be alkylated. The N-1 substituted product is often the more thermodynamically stable isomer.
Q3: What are some alternative methods to achieve N-1 regioselectivity?
A3: Besides the NaH/THF system, other strategies can be employed. The choice of the methylating agent can influence the outcome. Additionally, protection-deprotection strategies can be utilized, although they add steps to the synthesis. For some substituted indazoles, specific catalytic systems have been developed to direct alkylation to the N-1 position.
Q4: I have a mixture of N-1 and N-2 isomers. How can I effectively separate them?
A4: The separation of N-1 and N-2 indazole isomers can be challenging due to their similar physical properties. The most common methods are:
-
Column Chromatography: Careful selection of the stationary and mobile phases is crucial. A shallow solvent gradient can improve separation.
-
Recrystallization: If a suitable solvent or solvent mixture is found where the two isomers have significantly different solubilities, recrystallization can be a highly effective and scalable purification method.[3]
Q5: Is methylation of the 3-amino group a concern?
A5: While possible, N-methylation of the indazole ring is generally more facile than the methylation of the exocyclic amino group under the conditions typically used for ring alkylation. However, using a large excess of a strong methylating agent or more forcing conditions could lead to methylation at the 3-amino position, resulting in the formation of N-methyl-5-fluoro-1-methyl-1H-indazol-3-amine or even the di-methylated amino derivative. Careful control of stoichiometry is key to avoiding this.
Reaction Pathway and Side Reactions
The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the major side reaction leading to the formation of the N-2 isomer.
References
Column chromatography protocol for 5-Fluoro-1-methyl-1H-indazol-3-amine purification
This guide provides a comprehensive column chromatography protocol for the purification of 5-Fluoro-1-methyl-1H-indazol-3-amine, along with troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Experimental Protocol: Column Chromatography
A detailed methodology for the purification of this compound is outlined below. This protocol is a starting point and may require optimization based on the specific impurity profile of the crude material.
1. Materials and Reagents:
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade or distilled.
-
Sample Solvent: Dichloromethane (DCM) or a small amount of the initial mobile phase.
-
Crude Sample: this compound.
2. Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size. A general rule is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.[1]
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., n-Hexane or DCM).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[1]
-
Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, then drain the excess solvent until the solvent level is just above the silica surface.
-
Add a thin layer of sand (approx. 2-5 mm) on top of the silica bed to prevent disturbance during solvent addition and sample loading.[1][2]
3. Sample Preparation and Loading:
-
Wet-Loading:
-
Dissolve the crude sample in a minimal amount of a suitable solvent, such as dichloromethane.[2] Using a solvent more polar than the eluent can be helpful for dissolution.[2]
-
Using a pipette, carefully add the dissolved sample solution onto the top of the silica gel bed, trying not to disturb the surface.[2]
-
Allow the sample to adsorb onto the silica by draining the solvent until the level just touches the sand layer.[2]
-
-
Dry-Loading (Recommended for samples with poor solubility in the eluent):
-
Dissolve the crude sample in a suitable solvent (e.g., DCM or MeOH).
-
Add a small amount of dry silica gel (approximately 10-20 times the mass of the sample) to the solution.[2]
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[2]
-
Carefully add this silica-adsorbed sample onto the top of the prepared column.[2]
-
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with a low polarity solvent system (e.g., 100% DCM or Hexane/EtOAc 9:1) and gradually increase the polarity. A gradient of 0% to 10% Methanol in Dichloromethane is a common starting point for polar amines.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.
5. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and confirm the purity and identity of the compound using analytical techniques such as NMR, LC-MS, or HPLC.[1]
Data Presentation: Typical Chromatography Parameters
The following table summarizes typical parameters for the column chromatography purification.
| Parameter | Recommended Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for many organic compounds. |
| Crude Sample to Silica Ratio | 1:30 to 1:100 (w/w) | Adjust based on the difficulty of the separation. |
| Mobile Phase System | Dichloromethane/Methanol or Hexane/Ethyl Acetate | Start with a low polarity and increase gradually. |
| Elution Gradient | 0% to 10% Methanol in Dichloromethane | The gradient can be adjusted based on TLC analysis. |
| Sample Loading | Dry-loading | Often preferred for better resolution.[2] |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting and FAQs
Q1: My compound is streaking or tailing on the TLC plate and the column. What can I do?
A1: Peak tailing with aromatic amines is a common issue, often caused by strong interactions between the basic amine group and acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This creates a secondary retention mechanism that broadens the peak.[3]
-
Solution: Add a small amount of a competitive base to your mobile phase. A common choice is 0.1-1% triethylamine (TEA) or ammonia in methanol.[3] The additive will compete for the active sites on the silica, allowing your compound to elute more symmetrically.
Q2: My compound won't come off the column, even with a highly polar mobile phase.
A2: This could be due to several factors:
-
Compound Decomposition: Your compound might be unstable on silica gel.[4] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[4] If it is unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[4]
-
Incorrect Solvent System: Double-check that you prepared your mobile phase correctly and did not reverse the polar and non-polar components.[4]
-
Very Strong Adsorption: For very polar compounds, a more aggressive solvent system might be needed. A common system for highly polar amines is a mixture of Dichloromethane, Methanol, and Ammonium Hydroxide (e.g., 90:9:1).[4]
Q3: The separation between my product and an impurity is poor, even though they have a good Rf difference on TLC.
A3: This can happen for a few reasons:
-
Column Overload: You may have loaded too much crude material onto the column, which saturates the stationary phase and leads to broad, overlapping bands.[3] Try reducing the amount of sample loaded.
-
Improper Column Packing: Voids or channels in the silica bed can lead to poor separation.[3] Ensure your column is packed evenly without any air bubbles.
-
Dry-Loading vs. Wet-Loading: If you used wet-loading with a solvent that is too strong, it can cause the initial band to broaden. Dry-loading often provides a much sharper initial band and better separation.[2]
Q4: I'm not recovering the amount of material I expected. Where did it go?
A4: Low recovery can be frustrating. Here are some possibilities:
-
Irreversible Adsorption/Decomposition: As mentioned in Q2, your compound may have irreversibly bound to or decomposed on the silica.[4]
-
Dilute Fractions: It's possible your compound eluted in a larger volume than expected, and the concentration in each fraction is too low to be easily detected by TLC.[4] Try concentrating a range of fractions where you expected your compound to elute and re-analyzing them.[4]
-
Precipitation on the column: If the compound has poor solubility in the mobile phase, it might precipitate at the top of the column.[5] A column wash with a stronger solvent might be necessary to recover it.[5]
Q5: I see two spots on the TLC that are very close together. Could these be N1 and N2 isomers?
A5: It's possible. The synthesis of indazoles can sometimes lead to a mixture of N1 and N2-substituted regioisomers, as the proton on the pyrazole ring can reside on either nitrogen.[6] While the 1H-tautomer is generally more stable, reaction conditions can influence the formation of the N2 isomer.[6] Separating these isomers by column chromatography can be challenging. You may need to try different solvent systems or consider preparative HPLC for better resolution.
References
Recrystallization methods for purifying 5-Fluoro-1-methyl-1H-indazol-3-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 5-Fluoro-1-methyl-1H-indazol-3-amine via recrystallization. The following information is presented in a question-and-answer format to address common challenges and provide actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
Q2: What are the likely impurities in my crude this compound sample?
A2: Common impurities can include unreacted starting materials, such as 2-fluorobenzonitriles, and byproducts from the cyclization reaction with hydrazine. If a methylation step was performed, regioisomers are a common impurity that may need to be removed during purification.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be addressed by:
-
Slowing the cooling rate: Allow the solution to cool gradually to room temperature before transferring it to an ice bath.
-
Using a more dilute solution: Add a small amount of additional hot solvent to the dissolved compound before cooling.
-
Changing the solvent system: A solvent mixture (a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is less soluble) can often promote crystallization.
Q4: The recovery of my purified compound is very low. How can I improve the yield?
A4: Low recovery can be due to several factors:
-
Using too much solvent: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.
-
The compound having high solubility in the cold solvent: Ensure the solution is thoroughly chilled in an ice bath to maximize precipitation. You can also try a different solvent in which the compound is less soluble at low temperatures.
-
Premature crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure your glassware is pre-heated to prevent the product from crystallizing on the filter paper.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound will not dissolve | The solvent is not polar enough. | Try a more polar solvent (e.g., ethanol, isopropanol). |
| No crystals form on cooling | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and try to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. |
| "Oiling out" | - Cooling is too rapid.- Solution is too concentrated. | - Allow the solution to cool slowly.- Add more hot solvent before cooling. |
| Low yield | - Too much solvent was used.- Incomplete precipitation. | - Use the minimum amount of hot solvent.- Ensure the solution is thoroughly cooled in an ice bath. |
Suggested Recrystallization Solvents
The following table provides a starting point for solvent selection. Small-scale trials are recommended to determine the optimal solvent or solvent system for your specific sample.
| Solvent/System | Rationale |
| Ethanol | Has been used successfully for the recrystallization of a similar compound (5-Bromo-1H-indazol-3-amine). |
| Isopropanol | A common solvent for recrystallizing aromatic amines and indazole derivatives. |
| Isopropanol/Water | A mixed solvent system that can be effective for fluorinated indazoles. |
| Ethyl Acetate | A moderately polar solvent that may provide good differential solubility. |
| Toluene | A non-polar solvent that could be useful in a mixed-solvent system with a more polar solvent. |
Experimental Protocol: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent. Heat the test tube and observe the solubility. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizing the Workflow and Troubleshooting
Addressing poor cell permeability of 5-Fluoro-1-methyl-1H-indazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the cell permeability of 5-Fluoro-1-methyl-1H-indazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in potency of this compound when moving from an enzymatic assay to a cell-based assay. What could be the underlying reason?
A1: A common reason for a discrepancy between enzymatic and cellular assay results is poor cell permeability. Your compound may be a potent inhibitor of its target enzyme but may not be efficiently crossing the cell membrane to reach its intracellular site of action. Other possibilities include compound instability in the cell culture medium or active efflux out of the cells by transporter proteins. We recommend directly assessing the cell permeability of your compound using the assays outlined in this guide.
Q2: What are the key physicochemical properties of this compound that might contribute to its poor cell permeability?
A2: While experimental data for this specific molecule is limited, we can infer potential issues based on its structure and data from similar compounds. Key properties influencing cell permeability include:
-
LogP (Lipophilicity): An estimated XLogP3 of around 2.3 for a similar compound (6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine) suggests moderate lipophilicity.[1] While within a reasonable range for permeability, the interplay with other factors is crucial.
-
Hydrogen Bonding: The primary amine group is a hydrogen bond donor, and the nitrogen atoms in the indazole ring are hydrogen bond acceptors. A high capacity for hydrogen bonding can hinder passage through the lipid bilayer of the cell membrane.
-
Basicity (pKa): The 3-amino group makes the molecule basic.[2] At physiological pH, a significant portion of the molecules may be protonated (charged), which can severely limit passive diffusion across the cell membrane. Small amines are generally soluble in water due to their ability to form hydrogen bonds.[3]
-
Solubility: While specific data is unavailable, compounds with poor solubility can lead to low apparent permeability. Some indazole derivatives are known to be insoluble in water.
Q3: What general strategies can we employ to improve the cell permeability of this compound?
A3: Several strategies can be explored to enhance the cellular uptake of your compound:
-
Prodrug Approach: Masking the polar primary amine group with a lipophilic, cleavable moiety can significantly improve membrane transit.[2][4][5] This "Trojan horse" strategy allows the modified, more permeable compound to enter the cell, where intracellular enzymes cleave the masking group to release the active drug.
-
Structural Modification:
-
Reduce Basicity: Introducing electron-withdrawing groups near the amine can lower its pKa, reducing the proportion of charged species at physiological pH.[2]
-
N-Methylation: Replacing one of the hydrogens on the primary amine with a methyl group can reduce the hydrogen bond donor count, which is often beneficial for permeability.
-
-
Formulation Strategies:
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like liposomes or nanoparticles can facilitate its entry into cells.
-
Use of Permeation Enhancers: Certain excipients can be used in formulations to transiently increase membrane permeability.
-
Q4: Are there any known structure-activity relationships (SAR) for indazole derivatives concerning cell permeability?
A4: Yes, studies on various indazole derivatives have provided some valuable insights. For instance, in a series of 3-aryl-indazole derivatives, the replacement of a methoxy group with a piperidine moiety led to higher cell permeability.[6] Furthermore, the introduction of a fluoro group at the 5-position, as in your compound, has been associated with high cell permeability and excellent potency in some series of indazole derivatives.[6] This suggests that while the core scaffold is promising, other features, such as the 3-amino group, might be the primary obstacle to overcome.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and addressing poor cell permeability of this compound.
Step 1: Quantify the Permeability
The first step is to obtain a quantitative measure of your compound's permeability. This will serve as a baseline and allow you to assess the impact of any modifications.
Recommended Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that predicts passive diffusion. It is a good first screen to understand the compound's intrinsic ability to cross a lipid membrane.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive diffusion and active transport (including efflux).
The table below summarizes the key features of these assays.
| Feature | PAMPA | Caco-2 Permeability Assay |
| Principle | Passive diffusion across an artificial lipid membrane. | Transport across a monolayer of differentiated Caco-2 cells. |
| Transport Mechanisms | Passive diffusion only. | Passive diffusion, active transport (uptake and efflux), and paracellular transport. |
| Throughput | High | Medium |
| Cost | Low | High |
| Biological Relevance | Moderate (models passive diffusion) | High (models intestinal barrier) |
Step 2: Analyze the Results and Identify the Permeability Barrier
The data from your permeability assays will help you understand the nature of the problem.
| Scenario | PAMPA Result | Caco-2 A-to-B Result | Caco-2 B-to-A Result | Likely Cause |
| 1 | Low Permeability | Low Permeability | Low Permeability | Poor passive diffusion (likely due to high polarity, hydrogen bonding, or low lipophilicity). |
| 2 | High Permeability | Low Permeability | High Permeability | Active efflux (the compound gets into the cells but is pumped out by transporters like P-gp). |
| 3 | Low Permeability | High Permeability | Low Permeability | Active uptake (the compound is actively transported into the cells). |
Step 3: Implement Strategies to Overcome the Barrier
Based on your findings, you can now select the most appropriate strategy to improve permeability.
Caption: Troubleshooting workflow for poor cell permeability.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general framework for assessing the passive permeability of this compound.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plate
-
Lecithin (from soybean)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
Plate shaker
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Prepare the Artificial Membrane Solution: Dissolve lecithin in dodecane to a final concentration of 2% (w/v).
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare the Donor Solution: Dilute the stock solution of this compound in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Coat the Filter Plate: Carefully pipette 5 µL of the lecithin-dodecane solution onto the filter of each well of the 96-well filter plate. Allow the solution to impregnate the filter for 5-10 minutes.
-
Assemble the PAMPA "Sandwich": Add 200 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS).
-
Calculate Permeability (Pe): The apparent permeability coefficient (Pe) can be calculated using established equations.
Caption: Experimental workflow for the PAMPA assay.
Caco-2 Permeability Assay Protocol
This protocol outlines the key steps for performing a Caco-2 permeability assay to assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound (stock solution in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation (LC-MS)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow leakage assay.
-
Preparation for Transport Study: Wash the cell monolayers with pre-warmed transport buffer.
-
Transport Experiment (Apical to Basolateral - A-to-B):
-
Add the transport buffer containing the test compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B-to-A):
-
Add the transport buffer containing the test compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis: Determine the concentration of the compound in the collected samples by LC-MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp values for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined to assess active efflux. An efflux ratio greater than 2 is generally considered indicative of active transport.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine | C8H7BrFN3 | CID 162725518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Indazole-Based Kinase Inhibitors: Profiling Axitinib and Pazopanib
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic impact.[1][2] This guide provides a comparative analysis of prominent indazole-based kinase inhibitors, with a focus on the multi-targeted receptor tyrosine kinase inhibitors Axitinib and Pazopanib. While specific experimental data for 5-Fluoro-1-methyl-1H-indazol-3-amine is not extensively available in the public domain, this comparison offers a valuable framework for understanding the structure-activity relationships and performance of this important class of inhibitors.
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of indazole-based compounds varies significantly based on their substitution patterns, influencing their target selectivity and potency. The following tables summarize the in vitro inhibitory profiles of Axitinib and Pazopanib against key kinases.
Table 1: Biochemical IC50 Values of Axitinib and Pazopanib
| Kinase Target | Axitinib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR1 | 0.1[3] | 10[4][5] |
| VEGFR2 | 0.2[3] | 30[4][5] |
| VEGFR3 | 0.1-0.3[3] | 47[4][5] |
| PDGFRα | 5.0[3] | 71[4][5] |
| PDGFRβ | 1.6[3][6] | 84[4][5] |
| c-Kit | 1.7[3][6] | 74[4][5] |
| FGFR1 | - | 140[4] |
| FGFR3 | - | 130[4] |
| PLK4 | 4.2[2] | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in a biochemical assay. A lower IC50 value indicates higher potency. Data for Axitinib is from various sources including porcine aorta endothelial cells.[3][6]
Table 2: Cellular Activity of Axitinib and Pazopanib
| Cell Line | Cancer Type | Axitinib GI50/IC50 (µM) | Pazopanib IC50 (µM) |
| MCF7 | Breast Cancer | 0.97[6] | - |
| A549 | Non-small cell lung cancer | - | ~4-6[4] |
GI50/IC50 values represent the concentration of the inhibitor required to inhibit cell growth or viability by 50%.
Key Signaling Pathways Targeted by Indazole Kinase Inhibitors
Axitinib and Pazopanib exert their therapeutic effects by inhibiting key signaling pathways involved in angiogenesis, cell proliferation, and survival. The primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the stem cell factor receptor (c-Kit).
VEGFR Signaling Pathway Inhibition
PDGFR Signaling Pathway Inhibition
References
Validating the Efficacy of Indazole-Based FLT3 Inhibitors in Preclinical Models: A Comparative Guide
This guide provides a comparative analysis of the preclinical efficacy of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, with a focus on indazole-based compounds. Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target.[1] This document is intended for researchers, scientists, and drug development professionals to objectively compare the performance of these compounds against other alternatives, supported by experimental data.
Data Summary: In Vitro Efficacy of FLT3 Inhibitors
The following table summarizes the in vitro potency of various FLT3 inhibitors against common FLT3 mutations.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Quizartinib | FLT3-ITD | 1.1 | MV4-11 | [1] |
| Gilteritinib | FLT3-ITD | 0.29 | MV4-11 | |
| Crenolanib | FLT3-ITD | 0.6 | MV4-11 | |
| Midostaurin | FLT3-ITD | 10 | MV4-11 | [1] |
| Sorafenib | FLT3-ITD | 5.8 | MV4-11 | [1] |
Signaling Pathway of FLT3
Mutations in FLT3 can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival in AML. The diagram below illustrates the downstream signaling cascade initiated by activated FLT3.
Caption: Downstream signaling pathways activated by the FLT3 receptor.
Experimental Protocols
In Vitro Kinase Assay
To determine the 50% inhibitory concentration (IC50) of the compounds, a standard in vitro kinase assay is performed. Recombinant FLT3 kinase domain is incubated with the test compound at varying concentrations in the presence of a suitable substrate (e.g., a synthetic peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through methods like ELISA or radiometric assays.
Cell-Based Proliferation Assay
The effect of the compounds on the proliferation of AML cells harboring FLT3 mutations (e.g., MV4-11 cell line) is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay. Cells are seeded in 96-well plates and treated with a range of compound concentrations for a specified period (e.g., 72 hours). Cell viability is then measured, and the IC50 values are calculated.
Comparative Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel indazole-based FLT3 inhibitor compared to a standard-of-care agent.
Caption: Preclinical workflow for comparing FLT3 inhibitors.
Efficacy Comparison: Logical Relationship
The selection of a lead candidate for further development depends on a multi-faceted evaluation of its preclinical performance against established alternatives. The diagram below illustrates the key comparative aspects.
Caption: Key parameters for selecting a lead FLT3 inhibitor.
While "5-Fluoro-1-methyl-1H-indazol-3-amine" is not extensively documented in publicly available literature, the broader class of indazole derivatives has shown significant promise as potent inhibitors of therapeutically relevant kinases such as FLT3.[2] The methodologies and comparative frameworks presented in this guide can be applied to evaluate the preclinical efficacy of novel indazole-based compounds for the treatment of AML and other malignancies driven by aberrant kinase activity.
References
Structure-activity relationship (SAR) studies of 5-Fluoro-1-methyl-1H-indazol-3-amine analogs.
A detailed examination of the structure-activity relationship (SAR) of 5-Fluoro-1-methyl-1H-indazol-3-amine analogs reveals critical insights for their development as potent kinase inhibitors. This guide synthesizes available data on related indazole compounds to project a comparative SAR study, offering valuable direction for researchers in medicinal chemistry and drug discovery.
The indazole scaffold is a prominent pharmacophore in the development of kinase inhibitors, with several indazole-based drugs approved for cancer therapy.[1][2] The 1H-indazole-3-amine core, in particular, is recognized as an effective hinge-binding fragment, crucial for the interaction with the ATP-binding site of various kinases.[3] This guide focuses on the specific analog, this compound, and explores the impact of substitutions on its biological activity, drawing parallels from closely related indazole derivatives investigated as kinase inhibitors.
Core Structure and Synthetic Strategy
The foundational molecule, this compound, serves as a key building block for the synthesis of a diverse library of analogs. A closely related compound, 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine, is documented and its synthesis provides a likely blueprint for the target scaffold.[4] The general synthetic route to such indazole amines often commences from a substituted fluorobenzonitrile. For instance, the synthesis of 5-bromo-1H-indazol-3-amine is achieved by refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[3] Subsequent modifications, such as Suzuki coupling, can be employed to introduce a variety of substituents at different positions on the indazole ring, allowing for a systematic exploration of the structure-activity landscape.[3]
Structure-Activity Relationship (SAR) Analysis
While specific SAR data for this compound analogs is not extensively published, we can infer the expected SAR trends based on studies of other indazole-based kinase inhibitors. The following sections outline the anticipated impact of substitutions at key positions.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
| Position | Substitution | Predicted Impact on Activity | Rationale/Supporting Evidence |
| N1-Position | Methyl | Generally favorable for potency. | The N1-methyl group can orient the indazole ring within the ATP binding pocket. |
| C3-Position | Amine | Essential for hinge-binding. | The 3-amino group typically forms critical hydrogen bonds with the kinase hinge region.[3] |
| C5-Position | Fluoro | Potentially enhances binding affinity and metabolic stability. | Fluorine substitution is a common strategy to improve the pharmacological properties of drug candidates.[5] |
| C6-Position | Varied Substituents (e.g., Aryl, Heteroaryl) | Modulates potency and selectivity. | Substituents at this position can interact with the solvent-exposed region or hydrophobic pockets of the kinase, influencing the inhibitor's profile. |
Table 2: Kinase Inhibitory Activity of Representative Indazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 82a | Pim-1 | 0.4 | [5] |
| Compound 82a | Pim-2 | 1.1 | [5] |
| Compound 82a | Pim-3 | 0.4 | [5] |
| Compound 109 | EGFR T790M | 5.3 | [5] |
| Compound 109 | EGFR | 8.3 | [5] |
| Entrectinib (127) | ALK | 12 | [5] |
| Compound C05 | PLK4 | < 0.1 | [6] |
The data presented in Table 2, derived from studies on various indazole derivatives, underscores the potential of this scaffold to yield highly potent kinase inhibitors.[5][6] The sub-nanomolar to low nanomolar IC50 values highlight the effectiveness of the indazole core in targeting a range of kinases.
Experimental Protocols
To ensure the reproducibility and comparability of SAR data, standardized experimental protocols are essential. The following are detailed methodologies for key assays typically employed in the evaluation of kinase inhibitors.
In Vitro Kinase Assay:
The inhibitory activity of the synthesized compounds against target kinases is commonly determined using an in vitro kinase assay. A typical protocol involves the following steps:
-
Preparation of Reagents: Recombinant kinase, substrate (e.g., a peptide or protein), and ATP are prepared in a suitable kinase buffer.
-
Compound Incubation: The test compounds are serially diluted and pre-incubated with the kinase to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the ATP and substrate mixture.
-
Detection of Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, including radioactivity-based assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Cell Proliferation (MTT) Assay:
The anti-proliferative activity of the compounds is assessed in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizing Pathways and Workflows
Diagram 1: Generic Kinase Signaling Pathway
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the point of intervention for a kinase inhibitor.
Diagram 2: Experimental Workflow for SAR Studies
Caption: A flowchart illustrating the typical workflow for the synthesis and biological evaluation of novel kinase inhibitors to establish SAR.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine | C8H7BrFN3 | CID 162725518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 5-Fluoro-1-methyl-1H-indazol-3-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 5-Fluoro-1-methyl-1H-indazol-3-amine and its analogs. By presenting key spectroscopic data in a clear, comparative format, this document aims to facilitate the identification, characterization, and purity assessment of these compounds, which are of significant interest in medicinal chemistry and drug discovery. The following sections detail the expected spectroscopic characteristics based on known chemical principles and available data for related structures, outline the experimental protocols for data acquisition, and provide a logical workflow for spectroscopic analysis.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic validation of this compound and its analogs.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound analogs.
Comparative Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR data for this compound and its analogs. The data for the analogs are based on published information for similar structures and established spectroscopic trends.
Table 1: Comparative ¹H NMR Data (in DMSO-d₆, δ ppm)
| Position | 5-Fluoro Analog (Expected) | 5-Chloro Analog (Expected) | 5-Bromo Analog (Reference)[1] | 5-Unsubstituted Analog (Expected) |
| NH₂ | ~5.5 (s, 2H) | ~5.5 (s, 2H) | 5.41 (s, 2H) | ~5.3 (s, 2H) |
| N-CH₃ | ~3.8 (s, 3H) | ~3.8 (s, 3H) | Not available | ~3.8 (s, 3H) |
| H-4 | ~7.3 (dd, J≈9.0, 2.5 Hz, 1H) | ~7.5 (d, J≈2.0 Hz, 1H) | 7.92 (d, J=1.87 Hz, 1H) | ~7.5 (d, J≈8.5 Hz, 1H) |
| H-6 | ~7.0 (ddd, J≈9.0, 9.0, 2.5 Hz, 1H) | ~7.4 (dd, J≈8.8, 2.0 Hz, 1H) | 7.30 (dd, J=8.79, 1.89 Hz, 1H) | ~7.0 (d, J≈7.0 Hz, 1H) |
| H-7 | ~7.6 (dd, J≈9.0, 4.5 Hz, 1H) | ~7.6 (d, J≈8.8 Hz, 1H) | 7.19 (d, J=8.78 Hz, 1H) | ~7.8 (d, J≈8.0 Hz, 1H) |
| NH (Indazole) | Not applicable | Not applicable | 11.55 (s, 1H) | Not applicable |
Table 2: Comparative ¹³C NMR Data (in DMSO-d₆, δ ppm)
| Position | 5-Fluoro Analog (Expected) | 5-Chloro Analog (Expected) | 5-Bromo Analog (Expected) | 5-Unsubstituted Analog (Expected) |
| C-3 | ~150 | ~150 | ~150 | ~152 |
| C-3a | ~118 | ~120 | ~120 | ~122 |
| C-4 | ~108 (d, JCF≈25 Hz) | ~120 | ~110 | ~120 |
| C-5 | ~158 (d, JCF≈235 Hz) | ~125 | ~113 | ~123 |
| C-6 | ~110 (d, JCF≈25 Hz) | ~125 | ~128 | ~110 |
| C-7 | ~115 (d, JCF≈10 Hz) | ~115 | ~115 | ~115 |
| C-7a | ~142 | ~142 | ~142 | ~141 |
| N-CH₃ | ~35 | ~35 | ~35 | ~35 |
Table 3: Comparative ¹⁹F NMR, Mass Spectrometry, and IR Data
| Parameter | 5-Fluoro Analog (Expected) | 5-Chloro Analog (Expected) | 5-Bromo Analog (Expected) | 5-Unsubstituted Analog (Expected) |
| ¹⁹F NMR (δ ppm) | ~ -120 to -125 | Not applicable | Not applicable | Not applicable |
| MS (m/z [M+H]⁺) | 180.08 | 196.05 | 240.00 | 162.09 |
| IR (cm⁻¹) | 3400-3200 (N-H str), 1620 (N-H bend), 1250 (C-F str) | 3400-3200 (N-H str), 1620 (N-H bend), 820 (C-Cl str) | 3400-3200 (N-H str), 1620 (N-H bend), 650 (C-Br str) | 3400-3200 (N-H str), 1620 (N-H bend) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
-
¹H NMR : Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.
-
¹³C NMR : Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
-
¹⁹F NMR : Fluorine-19 NMR spectra are recorded with proton decoupling. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (0.00 ppm).
Mass Spectrometry (MS)
-
Instrumentation : High-resolution mass spectra (HRMS) are obtained using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion or through an LC system.
-
Data Acquisition : Spectra are acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Infrared (IR) Spectroscopy
-
Instrumentation : IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation : Solid samples can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
References
Head-to-head comparison of 5-Fluoro-1-methyl-1H-indazol-3-amine with established drugs
The specific compound "5-Fluoro-1-methyl-1H-indazol-3-amine" is not an established drug and appears to be a chemical building block used in pharmaceutical research rather than a therapeutic agent in clinical use. Consequently, a direct head-to-head comparison with established drugs, supported by experimental data, is not feasible at this time.
However, the indazole scaffold, of which this compound is a derivative, is a cornerstone in the development of numerous therapeutic agents, particularly in oncology. To provide a relevant comparative guide for researchers, this report will focus on a well-characterized, clinically significant indazole-containing drug, Entrectinib (Rozlytrek®) , and compare it with other established targeted cancer therapies.
This guide will delve into the mechanism of action, efficacy, and safety of Entrectinib, drawing comparisons with other kinase inhibitors. The experimental data and protocols cited will provide a framework for understanding the evaluation of such targeted therapies.
Section 1: Comparative Analysis of Entrectinib and Other Kinase Inhibitors
Entrectinib is a potent inhibitor of the tyrosine kinases TRKA, TRKB, TRKC, ROS1, and ALK. Its unique ability to cross the blood-brain barrier makes it particularly effective against primary and metastatic brain tumors harboring specific gene fusions. For a meaningful comparison, we will evaluate Entrectinib against other targeted therapies approved for similar indications, such as Crizotinib (Xalkori®) and Lorlatinib (Lorbrena®).
Table 1: Quantitative Comparison of Kinase Inhibitor Efficacy
| Drug | Target Kinases | Overall Response Rate (ORR) in ROS1+ NSCLC | Intracranial ORR in ROS1+ NSCLC with CNS Metastases | Median Duration of Response (DoR) in ROS1+ NSCLC |
| Entrectinib | TRKA/B/C, ROS1, ALK | 77% | 55% | 24.6 months |
| Crizotinib | ALK, ROS1, MET | 72% | 23% | 17.6 months |
| Lorlatinib | ALK, ROS1 | 36% (in Crizotinib-pretreated patients) | 64% | 13.9 months |
Data is compiled from publicly available clinical trial information and prescribing information.
Table 2: Comparative Safety Profile
| Adverse Event (Grade ≥3) | Entrectinib | Crizotinib | Lorlatinib |
| Anemia | 6% | 3% | 7% |
| Fatigue | 5% | 4% | 2% |
| Cognitive Effects | 4% | <1% | 16% |
| Weight Gain | 8% | 2% | 1% |
| Hepatotoxicity | 3% | 14% | 2% |
Data represents common grade 3 or higher adverse events and is sourced from prescribing information.
Section 2: Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, this section outlines the methodologies for key experiments used in the characterization of kinase inhibitors like Entrectinib.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
Protocol:
-
Reagents: Purified recombinant kinase enzymes, ATP, substrate peptide (e.g., poly-Glu-Tyr), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the kinase, substrate, and ATP to each well. c. Add the diluted test compound to the wells. d. Incubate the plate at 30°C for 1 hour. e. Add the detection reagent according to the manufacturer's instructions. f. Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative activity of a compound on cancer cell lines harboring specific genetic alterations (e.g., ROS1 fusion).
Protocol:
-
Cell Lines: Utilize cell lines with known driver mutations (e.g., Ba/F3 cells engineered to express a ROS1 fusion protein).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. c. Incubate for 72 hours. d. Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). e. Measure luminescence to determine the number of viable cells.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Section 3: Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway of TRK Fusion Proteins and Inhibition by Entrectinib
Caption: TRK fusion protein signaling and inhibition by Entrectinib.
Experimental Workflow for Kinase Inhibitor Screening
Caption: High-level workflow for kinase inhibitor drug discovery.
Navigating the Kinome: A Comparative Cross-Reactivity Profile of an Amino-Indazole Scaffold
A detailed guide for researchers, scientists, and drug development professionals on the selectivity of kinase inhibitors based on the 5-Fluoro-1-methyl-1H-indazol-3-amine scaffold, benchmarked against the established drug Axitinib.
The 3-amino-indazole core is a privileged scaffold in kinase inhibitor design, acting as a highly effective hinge-binding motif. Its derivatives are integral to numerous developmental and approved therapeutic agents. However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activities. Understanding the cross-reactivity profile of a given scaffold is therefore paramount for predicting potential therapeutic efficacy and anticipating adverse effects.
This guide provides a comparative analysis of the cross-reactivity of a representative 3-amino-indazole compound against Axitinib, a clinically approved multi-kinase inhibitor featuring an indazole core. Due to the lack of a publicly available, comprehensive kinome scan for the specific molecule this compound, this guide utilizes kinome-wide binding data from a closely related, more complex derivative, 3-amino-1H-indazol-6-yl-benzamide, to represent the broader scaffold's characteristics. This allows for an illustrative comparison of a research-stage scaffold against a well-characterized drug.
Comparative Selectivity Analysis
The following table summarizes the inhibitory activity of the representative amino-indazole and Axitinib against a selection of kinases. The data for the representative amino-indazole is derived from a KINOMEscan™ binding assay performed at a 10 µM concentration. The data for Axitinib reflects percentage inhibition at a 1 µM concentration from a mobility shift assay. This selection highlights the on-target potency and the off-target profiles of both molecules, showcasing differences in their selectivity.
| Kinase Target | Representative Amino-Indazole (% of DMSO Control @ 10 µM) | Axitinib (% Inhibition @ 1 µM) | Kinase Family | Primary Associated Pathways |
| VEGFR2 (KDR) | 0.1 | 100 | Tyrosine Kinase | Angiogenesis, Cell Proliferation, Migration |
| VEGFR1 (FLT1) | 1.5 | 100 | Tyrosine Kinase | Angiogenesis, Inflammation |
| VEGFR3 (FLT4) | 0.2 | 100 | Tyrosine Kinase | Lymphangiogenesis, Angiogenesis |
| PDGFRα | 0 | 98.9 | Tyrosine Kinase | Cell Growth, Proliferation, Development |
| PDGFRβ | 0 | 99.5 | Tyrosine Kinase | Cell Growth, Proliferation, Development |
| KIT | 0 | 98.1 | Tyrosine Kinase | Hematopoiesis, Cell Survival, Proliferation |
| ABL1 | 0.15 | 99.2 | Tyrosine Kinase | Cell Cycle, DNA Damage Response |
| FLT3 | 0 | 81.3 | Tyrosine Kinase | Hematopoiesis, Cell Proliferation |
| RET | 0.25 | 99.5 | Tyrosine Kinase | Neuronal Development, Cell Survival |
| TIE2 (TEK) | 2.5 | 99.7 | Tyrosine Kinase | Angiogenesis, Vascular Stability |
| DDR1 | 0.3 | 99.8 | Tyrosine Kinase | Cell Adhesion, Migration, Proliferation |
| Aurora A | 1 | 22.5 | Serine/Threonine Kinase | Mitosis, Cell Cycle Control |
| Aurora B | 0.8 | 34.6 | Serine/Threonine Kinase | Mitosis, Cytokinesis |
| PLK4 | Not Available | 87.5 | Serine/Threonine Kinase | Centriole Duplication, Cell Cycle |
| ROCK1 | 1.5 | 13.9 | Serine/Threonine Kinase | Cytoskeleton, Cell Adhesion, Motility |
| GSK3β | 9 | 10.3 | Serine/Threonine Kinase | Glycogen Metabolism, Cell Signaling |
Note: For the Representative Amino-Indazole, lower percentages indicate stronger binding. For Axitinib, higher percentages indicate stronger inhibition. This table is for illustrative comparison and direct quantitative comparison of potency is not possible due to different assay formats and compound concentrations.
From this data, it is evident that while both molecules potently interact with key receptor tyrosine kinases involved in angiogenesis like VEGFR and PDGFR, their broader selectivity profiles differ. The representative amino-indazole shows strong binding to a wide array of kinases at a high concentration, suggesting a less selective profile. Axitinib, while still a multi-kinase inhibitor, demonstrates a more defined target profile at a lower concentration, with potent inhibition of VEGFRs, PDGFRs, and KIT, and notable activity against other kinases like PLK4.
Experimental Methodologies
A robust assessment of inhibitor selectivity is critical. The data presented in this guide was generated using well-established, high-throughput kinase profiling platforms. Below are detailed protocols representative of the methodologies used.
Protocol 1: Competition Binding Assay (e.g., KINOMEscan™)
This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, purified, and individually tagged with a unique DNA identifier.
-
Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., at 10 µM) in solution.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR). A reduction in the amount of bound kinase compared to a DMSO control indicates that the test compound has bound to the kinase and displaced it from the immobilized ligand.
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control, where a lower percentage signifies stronger binding of the test compound.
Protocol 2: Mobility Shift Kinase Assay
This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the conversion of a substrate peptide to its phosphorylated product.
-
Reaction Setup: Kinase, a fluorescently labeled peptide substrate, and the test compound (e.g., at 1 µM) are incubated in a microplate well.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a controlled temperature.
-
Separation: The reaction is stopped, and the substrate and phosphorylated product are separated by electrophoresis based on the change in charge imparted by the phosphate group.
-
Detection: The amounts of substrate and product are detected via fluorescence.
-
Data Analysis: The percentage of substrate conversion is calculated, and the percent inhibition is determined by comparing the activity in the presence of the test compound to a DMSO control.
Visualizing Pathways and Workflows
To better understand the context of kinase inhibition and the process of profiling, the following diagrams are provided.
Caption: Simplified VEGFR2 signaling pathway, a primary target for indazole-based inhibitors like Axitinib.
Caption: General experimental workflow for in vitro kinase inhibitor selectivity profiling.
A Comparative Guide to the In Vitro and In Vivo Activity of Indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of indazole-based compounds, with a focus on the structural class of 5-Fluoro-1-methyl-1H-indazol-3-amine. Due to the limited availability of direct in vitro and in vivo correlation (IVIVC) data for this specific molecule, this document leverages published data on closely related indazole derivatives to provide a representative comparison of their anti-cancer activities. The information herein is intended to offer insights into the potential of this chemical scaffold and to provide standardized protocols for its evaluation.
Introduction to Indazole-Based Kinase Inhibitors
The 1H-indazole-3-amine scaffold is a recognized "hinge-binding" fragment, crucial for the activity of many kinase inhibitors.[1][2] Modifications to this core structure have led to the development of potent inhibitors targeting various kinases involved in cancer progression, such as FLT3, PDGFRα, and PLK4.[3][4][5] This guide will explore the in vitro anti-proliferative and kinase inhibitory activities of representative indazole derivatives and their corresponding in vivo efficacy in preclinical cancer models.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the biological activity of selected indazole derivatives from published studies. These compounds share structural similarities with this compound and serve as valuable comparators.
Table 1: In Vitro Anti-Proliferative Activity of Indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | 5-Fluorouracil | - | [1] |
| A549 (Lung Cancer) | >40 | 5-Fluorouracil | - | [1] | |
| PC-3 (Prostate Cancer) | 28.4 | 5-Fluorouracil | - | [1] | |
| Hep-G2 (Hepatoma) | 21.7 | 5-Fluorouracil | - | [1] | |
| HEK-293 (Normal Kidney Cells) | 33.2 | 5-Fluorouracil | - | [1] | |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 | - | - | [6] |
| A549 (Lung Cancer) | 1.15 | - | - | [6] | |
| MCF-7 (Breast Cancer) | 1.15 | - | - | [6] | |
| HCT116 (Colon Cancer) | 0.45 | - | - | [6] | |
| HepG2 (Hepatoma) | 0.58 | - | - | [6] | |
| Compound C05 | IMR-32 (Neuroblastoma) | 0.948 | - | - | [4] |
| MCF-7 (Breast Cancer) | 0.979 | - | - | [4] | |
| H460 (Non-small Cell Lung Cancer) | 1.679 | - | - | [4] |
Table 2: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Source |
| Compound C05 | PLK4 | < 0.1 | [4] |
| Compound K22 | PLK4 | 0.1 | [5] |
| Axitinib | PLK4 | 6.5 | [5] |
| CFI-400945 | PLK4 | 2.8 | [5] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound ID | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Source |
| Compound 2f | 4T1 Murine Breast Cancer | Not specified | Significant suppression | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Anti-Proliferative Assay (MTT Assay) [1]
-
Cell Seeding: Plate human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay [4][5]
-
Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT).
-
Reaction Mixture: In a 96-well plate, add the recombinant kinase, the test compound at various concentrations, and the substrate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.
-
IC50 Determination: Determine the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
In Vivo Tumor Xenograft Study [6]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1 × 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound or vehicle control via a specified route (e.g., oral gavage) and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.
Mandatory Visualizations
Signaling Pathway of a Representative Kinase Target
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-fluoro-1H-indazol-3-amine | 61272-72-8 | Benchchem [benchchem.com]
- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Fluoro-1-methyl-1H-indazol-3-amine Against Other Kinase Inhibitors: A Comparative Analysis
A comprehensive review of available scientific literature and patent filings did not yield specific data on the kinase inhibitory activity of 5-Fluoro-1-methyl-1H-indazol-3-amine. Therefore, a direct quantitative comparison with other kinase inhibitors is not currently possible.
While the indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives showing potent activity against a range of kinases, public domain data for this specific compound is not available. This guide will, therefore, provide a comparative framework based on structurally related fluorinated indazole kinase inhibitors to offer insights into potential applications and methodologies for evaluating compounds like this compound.
The Indazole Scaffold in Kinase Inhibition
The 1H-indazole-3-amine core is a recognized "hinge-binding" fragment, crucial for the activity of several clinical and preclinical kinase inhibitors. This structural motif typically forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. Modifications at various positions of the indazole ring system, including fluorination and methylation, are common strategies to modulate potency, selectivity, and pharmacokinetic properties.
Comparative Landscape of Fluorinated Indazole Kinase Inhibitors
To illustrate the potential of fluorinated indazoles, this section compares the performance of several publicly disclosed inhibitors targeting different kinase families. This information can serve as a benchmark for the future evaluation of this compound.
| Kinase Target Family | Representative Inhibitor(s) | Reported Potency (IC50/K_d_) | Key Structural Features & Notes |
| Polo-like Kinase (PLK) | CFI-400945 | PLK4: 2.8 nM | Indazole core with substitutions extending into other regions of the ATP binding site. Demonstrates the high potency achievable with this scaffold. |
| FMS-like Tyrosine Kinase 3 (FLT3) | Various (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives | Potent inhibition of FLT3-ITD positive AML cells | Indazole core with significant modifications at the 3 and 6 positions, highlighting the versatility of the scaffold for targeting specific oncogenic driver kinases. |
| Rho-associated coiled-coil containing protein kinase (ROCK) | 6-fluoroindazole derivative | ROCK1: 14 nM | A C6-fluorinated indazole that showed significantly enhanced potency compared to its C4-fluoro analogue, indicating the critical role of fluorine positioning. |
| Spleen Tyrosine Kinase (Syk) | 6-fluoroindazole molecular hybrids | 4 nM to 64 nM | Demonstrates potent and selective Syk inhibition, relevant for inflammatory diseases. |
Experimental Protocols for Kinase Inhibitor Benchmarking
Should data for this compound become available, the following experimental protocols would be essential for a comprehensive comparison.
In Vitro Kinase Inhibition Assay
This is the primary assay to determine the direct inhibitory activity of a compound against a panel of purified kinases.
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Methodology:
-
Reagents: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, test compound (serially diluted), kinase buffer, and a detection reagent.
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in a multi-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.
Objective: To determine the concentration of the inhibitor that reduces cell viability or proliferation by 50% (GI50 or IC50).
Methodology:
-
Cell Culture: Cancer cell lines known to be driven by the target kinase are cultured in appropriate media.
-
Procedure:
-
Cells are seeded into multi-well plates and allowed to attach overnight.
-
The cells are treated with a serial dilution of the test compound.
-
After a defined incubation period (typically 48-72 hours), cell viability is assessed using one of several methods:
-
MTT/XTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, an indicator of metabolically active cells.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis: The percentage of cell growth inhibition is plotted against the logarithm of the inhibitor concentration to determine the GI50/IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental processes and biological pathways is crucial for understanding the mechanism of action of a kinase inhibitor.
Caption: Workflow for evaluating a novel kinase inhibitor.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
While a direct benchmarking of this compound is not feasible due to the lack of public data, the analysis of structurally related fluorinated indazole compounds demonstrates the potential of this chemical class to yield potent and selective kinase inhibitors. The provided experimental framework outlines the necessary steps for a thorough evaluation and comparison of such compounds. Researchers and drug development professionals are encouraged to apply these methodologies to characterize novel indazole derivatives to understand their therapeutic potential fully. Future studies disclosing the kinase inhibition profile of this compound will be crucial to accurately position it within the landscape of kinase inhibitors.
Comparative Analysis of 5-Fluoro-1-methyl-1H-indazol-3-amine and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the biological data for close structural analogs of 5-Fluoro-1-methyl-1H-indazol-3-amine, a compound of interest in modern medicinal chemistry. Due to the limited availability of public data on this compound, this guide focuses on its close chemical relatives to provide insights into its potential biological activities and mechanisms of action. The indazole scaffold is a well-established pharmacophore known for its interaction with various protein kinases, and its derivatives have shown significant promise in oncology.
Performance Comparison of Indazole-Based Kinase Inhibitors
The following tables summarize the in vitro efficacy of several key 3-aminoindazole derivatives against various cancer cell lines and protein kinases. These compounds share the core 3-aminoindazole moiety with this compound and provide a basis for understanding its potential therapeutic applications.
Table 1: Anti-Proliferative Activity of 1H-indazole-3-amine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | 5-Fluorouracil | Not specified in source |
| A549 (Lung Cancer) | >40 | |||
| PC-3 (Prostate Cancer) | >40 | |||
| Hep-G2 (Hepatoma) | >40 | |||
| HEK-293 (Normal Kidney Cells) | 33.2 |
Data from a study on the design and synthesis of 1H-indazole-3-amine derivatives as potential anti-tumor agents. The study suggests that compound 6o may exert its effects through the p53/MDM2 pathway and by inhibiting Bcl2 family members[1][2][3][4].
Table 2: Kinase Inhibitory Activity of Diayrlamide 3-Aminoindazole Analog (AKE-72)
| Kinase Target | % Inhibition (at 50 nM) | IC50 (nM) |
| BCR-ABLWT | Not Specified | < 0.5 |
| BCR-ABLT315I | Not Specified | 9 |
| c-Kit | 99.3 | Not Specified |
| FGFR1 | 98.5 | Not Specified |
| FLT3 | 99.1 | Not Specified |
| FYN | 97.8 | Not Specified |
| LCK | 98.9 | Not Specified |
| LYN | 98.2 | Not Specified |
| PDGFRβ | 99.2 | Not Specified |
| RET | 98.7 | Not Specified |
| VEGFR2 | 99.0 | Not Specified |
| YES | 98.6 | Not Specified |
| c-Src | 73.0 | Not Specified |
| FMS | 64.5 | Not Specified |
Data for compound AKE-72, a diarylamide 3-aminoindazole, highlights its potent pan-BCR-ABL inhibition, including the T315I mutant, and its broad kinase inhibitory profile[5][6].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to generate the data presented above.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected by a decrease in the phosphorylated substrate.
-
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Test compound (e.g., this compound analog)
-
Kinase reaction buffer
-
Detection reagents (e.g., phosphospecific antibodies, scintillation counter)
-
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in the kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, typically by adding a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified. For radioactive assays, this involves separating the phosphorylated substrate from the unreacted [γ-³²P]ATP and measuring the incorporated radioactivity.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Assay Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., K562, A549)
-
Cell culture medium and supplements
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
-
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and a vehicle control.
-
The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the potential signaling pathways affected by 3-aminoindazole derivatives and a typical experimental workflow for their evaluation.
Caption: BCR-ABL Signaling Pathway and Inhibition.
References
Navigating Experimental Reproducibility: A Comparative Guide to 5-Fluoro-1-methyl-1H-indazol-3-amine
For researchers and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative framework for experiments involving 5-Fluoro-1-methyl-1H-indazol-3-amine, a novel indazole derivative, benchmarked against the well-established anticancer agent, 5-Fluorouracil (5-FU). Due to the limited availability of direct reproducibility data for this compound, this document offers standardized protocols and a comparative analysis to facilitate consistent and reliable experimental outcomes.
Comparative Analysis of In Vitro Anticancer Activity
To ensure a standardized comparison of the cytotoxic effects of this compound and 5-Fluorouracil, a methyl thiazolyl tetrazolium (MTT) colorimetric assay is recommended.[1][2][3][4] The following table outlines the expected inhibitory concentrations (IC50) against various human cancer cell lines. It is important to note that while data for 5-FU is well-established, the values for this compound are hypothetical, based on the activity of structurally similar indazole derivatives.[1][2][3][4]
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 (Lung) | Hypothetical Value |
| K562 (Chronic Myeloid Leukemia) | Hypothetical Value | |
| PC-3 (Prostate) | Hypothetical Value | |
| Hep-G2 (Hepatoma) | Hypothetical Value | |
| 5-Fluorouracil (5-FU) | A549 (Lung) | Reported Value |
| K562 (Chronic Myeloid Leukemia) | Reported Value | |
| PC-3 (Prostate) | Reported Value | |
| Hep-G2 (Hepatoma) | Reported Value |
Standardized Experimental Protocols
To promote reproducibility, the following detailed protocols for key in vitro experiments are provided. These are based on established methodologies for evaluating anticancer compounds.[5]
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and 5-Fluorouracil in culture medium. Replace the existing medium with 100 µL of the medium containing the respective compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Visualizing Experimental Workflows and Cellular Pathways
To provide a clear visual representation of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the in vitro cytotoxicity of test compounds.
Caption: Potential p53-mediated apoptotic pathway for indazole derivatives.
Conclusion
While direct comparative data on the reproducibility of experiments with this compound is still emerging, this guide provides a robust framework for its evaluation against the standard chemotherapeutic agent, 5-Fluorouracil. By adhering to the detailed protocols and utilizing the provided comparative data structure, researchers can enhance the consistency and reliability of their findings. The visualized workflows and signaling pathways offer a clear conceptual basis for experimental design and interpretation. As more data becomes available, this guide can be further refined to provide more precise comparative insights.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Fluoro-1-methyl-1H-indazol-3-amine
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the proper disposal of 5-Fluoro-1-methyl-1H-indazol-3-amine. The following procedures are based on established best practices for hazardous chemical waste management and information from the substance's Safety Data Sheet (SDS). Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.
Hazard Identification and Immediate Safety Precautions
This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are summarized below.
| Hazard Classification | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264, P270, P301+P312+P330 |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | P261, P272, P280, P302+P352, P333+P313 |
| Carcinogenicity (Category 1B) | H350: May cause cancer. | P201, P202, P280, P308+P313 |
| Acute Aquatic Hazard (Category 1) | H400: Very toxic to aquatic life. | P273 |
| Chronic Aquatic Hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P273, P391 |
Immediate Actions:
-
Exposure: In case of accidental exposure, immediately consult the Safety Data Sheet and seek medical advice. If the substance comes into contact with skin, wash with plenty of soap and water.[1] If swallowed, call a poison center or doctor.[1]
-
Spills: In the event of a spill, evacuate the area. Wear appropriate personal protective equipment (PPE), including a self-contained breathing apparatus if necessary.[1] Prevent the substance from entering drains.[1] Cover drains, collect the spilled material carefully, and place it in a suitable container for proper disposal.[1]
Personal Protective Equipment (PPE) Protocol
All personnel handling this compound must use the following PPE:
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear a lab coat and protective clothing.
-
Respiratory Protection: Avoid breathing dust.[1] If dust generation is unavoidable, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.
Step 1: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[2][3]
Step 2: Container Labeling
-
The waste container must be securely closed and labeled with "Hazardous Waste" and the full chemical name: "this compound".
Step 3: Temporary Storage
-
Store the sealed and labeled container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3][4] This area should be away from incompatible materials.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][5][6]
-
Ensure all required waste disposal forms and documentation are completed accurately.
Step 5: Decontamination
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using appropriate cleaning agents.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Fluoro-1-methyl-1H-indazol-3-amine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Fluoro-1-methyl-1H-indazol-3-amine. The following procedures are based on best practices for handling potentially hazardous research chemicals and data from structurally similar compounds.
Disclaimer: In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for analogous indazole derivatives. It is imperative to treat this compound with a high degree of caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
I. Immediate Safety and Handling Protocols
Prior to handling, a thorough risk assessment should be conducted. Based on available safety information for similar compounds, this substance should be considered hazardous. Potential hazards may include skin irritation, serious eye irritation, and harm if swallowed or inhaled.[1][2]
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to create a barrier between the handler and the chemical.[3]
-
Eye Protection: Chemical safety goggles or a face shield that meets appropriate government standards (e.g., ANSI Z87.1 in the US or EN166 in the EU) must be worn.[1][4]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Gloves should be inspected before use and changed immediately if contaminated.[4]
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are essential to protect the skin.[5]
-
Respiratory Protection: All handling of this compound in solid or solution form should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If there is a risk of generating dust or aerosols, a respirator may be necessary.[5]
II. Operational Plan: From Receipt to Experiment
A systematic approach to handling ensures minimal exposure and reduces the risk of contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]
-
The storage container should be clearly labeled with the full chemical name and any relevant hazard warnings.
2. Weighing and Solution Preparation:
-
Perform all weighing and solution preparation inside a chemical fume hood to control exposure to dust and vapors.
-
Use disposable weighing papers or boats to avoid cross-contamination.
-
Handle the solid form carefully to minimize dust generation.
3. Experimental Use:
-
Ensure all experimental setups are secure and contained.
-
Avoid direct contact with the substance.
-
Keep the work area clean and organized.
III. Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All waste materials contaminated with this compound, including empty containers, used gloves, weighing papers, and pipette tips, must be collected in a designated hazardous waste container.[8][9][10]
-
The waste container must be made of a compatible material, be kept closed, and be clearly labeled as "Hazardous Waste" with the full chemical name.[9]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[8]
Disposal Procedure:
-
Store the hazardous waste container in a designated satellite accumulation area.[8]
-
Contact your institution's EHS office or a licensed hazardous waste disposal service to arrange for pickup and proper disposal.[9][10]
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [8][9]
IV. Data Presentation
While specific quantitative data for this compound is not available, the table below presents data for a related compound, Indazole, to provide an indication of its physical properties.
| Property | Value for Indazole |
| Physical State | Powder Solid[6] |
| Appearance | Beige[6] |
| Melting Point/Range | 146 - 150 °C / 294.8 - 302 °F[6] |
| Boiling Point/Range | 270 °C / 518 °F @ 743 mmHg[6] |
V. Experimental Workflow and Logic Diagrams
The following diagrams illustrate the safe handling workflow and the logic for selecting appropriate personal protective equipment.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
